Menaquinone-4-13C6
Description
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Structure
2D Structure
Properties
Molecular Formula |
C31H40O2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i7+1,8+1,18+1,19+1,28+1,29+1 |
InChI Key |
DKHGMERMDICWDU-REGRVCIBSA-N |
Isomeric SMILES |
CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Menaquinone-4-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity of Menaquinone-4-¹³C₆ (MK-4-¹³C₆), a crucial tool in vitamin K research. This document details a proposed synthetic pathway, experimental protocols for synthesis and analysis, and explores the key signaling pathways where MK-4 is involved.
Introduction to Menaquinone-4
Menaquinone-4 (MK-4), a subtype of vitamin K₂, plays a vital role in various physiological processes, including blood coagulation, bone metabolism, and the regulation of inflammation.[1] It is the predominant form of vitamin K in animal tissues and is synthesized endogenously from dietary phylloquinone (vitamin K₁) or other menaquinones through the removal of the side chain to form menadione, which is then prenylated with a geranylgeranyl group.[2] The use of isotopically labeled MK-4, such as Menaquinone-4-¹³C₆, is invaluable for tracer studies in metabolism, pharmacokinetics, and as an internal standard for quantitative analysis by mass spectrometry.[3]
Synthesis of Menaquinone-4-¹³C₆
While Menaquinone-4-¹³C₆ is commercially available, detailed synthetic protocols are not readily found in peer-reviewed literature. This guide proposes a plausible synthetic route based on established organic chemistry principles for the synthesis of menaquinones and related naphthoquinone derivatives. The proposed synthesis involves two main stages:
-
Synthesis of Menadione-¹³C₆: The ¹³C₆-labeled naphthoquinone ring is the core of the target molecule.
-
Alkylation with Geranylgeranyl Bromide: Attachment of the isoprenoid side chain to the labeled menadione core.
A general workflow for this proposed synthesis is outlined below.
References
- 1. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menaquinone-4 Suppresses Lipopolysaccharide-Induced Inflammation in MG6 Mouse Microglia-Derived Cells by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Menaquinone-4-13C6: Properties, Analysis, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-4 (MK-4), a vital member of the vitamin K2 family, plays a crucial role in various physiological processes, including bone metabolism and the regulation of inflammation. Its isotopically labeled form, Menaquinone-4-13C6, serves as an indispensable tool in biomedical research, particularly in pharmacokinetic and metabolic studies. The incorporation of six stable carbon-13 isotopes allows for precise quantification and tracing of MK-4 in complex biological matrices, making it an invaluable internal standard for mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its quantification, and an exploration of its known biological signaling pathways.
Physical and Chemical Properties
This compound is a yellow powder that is stable under recommended storage conditions.[1][2] Due to the nature of isotopic labeling, its physical and chemical properties are nearly identical to those of its unlabeled counterpart, Menaquinone-4.
| Property | Value | Reference |
| Molecular Formula | 13C6C25H40O2 | [1] |
| Molecular Weight | 450.60 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | ~35 °C (for unlabeled Menaquinone-4) | |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in Chloroform (~100 mg/mL for unlabeled MK-4) and DMSO. | |
| Storage | Store at -20°C, protected from light. | |
| Isotopic Purity | ≥99 atom % 13C | |
| Chemical Purity | ≥95% |
Experimental Protocols
Synthesis and Purification of this compound
Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, the general synthesis of menaquinone derivatives involves several established strategies. A common approach is the Friedel-Crafts alkylation of a protected menadione (vitamin K3) precursor with a suitable isoprenoid side chain. For isotopically labeled variants, the 13C atoms are typically incorporated into the naphthoquinone ring structure during the synthesis of the menadione precursor.
General Synthetic Strategy:
-
Synthesis of 13C-labeled Menadione: This involves multi-step organic synthesis starting from commercially available 13C-labeled precursors.
-
Synthesis of the Geranylgeranyl Side Chain: The four-isoprenoid unit side chain is synthesized separately.
-
Coupling Reaction: The 13C-labeled menadione is coupled with the geranylgeranyl side chain, often via a Grignard reaction or other organometallic coupling methods.
-
Deprotection and Oxidation: Removal of protecting groups and oxidation yields the final this compound product.
Purification:
Purification of menaquinones is typically achieved through a combination of chromatographic techniques. Due to their lipophilic nature, normal-phase chromatography on silica gel or reversed-phase high-performance liquid chromatography (HPLC) are commonly employed. A general purification workflow is as follows:
Quantitative Analysis using LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Menaquinone-4 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Human Plasma):
-
Spiking: To 200 µL of human plasma, add a known amount of this compound solution in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Protein Precipitation: Add 400 µL of cold ethanol or acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Menaquinone-4: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)
-
Quantification:
The concentration of Menaquinone-4 in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of unlabeled Menaquinone-4 and a fixed concentration of the internal standard.
Signaling Pathways
Menaquinone-4 has been shown to be involved in several key signaling pathways, highlighting its diverse biological functions beyond its traditional role in blood coagulation.
Pregnane X Receptor (PXR) Activation
Menaquinone-4 acts as a ligand for the Pregnane X Receptor (PXR), a nuclear receptor that plays a critical role in xenobiotic and endobiotic metabolism and inflammation. Activation of PXR by MK-4 leads to the regulation of target genes involved in detoxification and anti-inflammatory responses.
Inhibition of NF-κB Signaling
Menaquinone-4 has been demonstrated to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting this pathway, MK-4 can attenuate inflammatory responses.
Conclusion
This compound is a critical tool for researchers in the fields of nutrition, pharmacology, and medicine. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of Menaquinone-4 in biological systems. Understanding its role in key signaling pathways, such as PXR activation and NF-κB inhibition, provides valuable insights into the broader physiological functions of vitamin K2 and opens avenues for further investigation into its therapeutic potential. This guide serves as a foundational resource for professionals seeking to utilize this compound in their research endeavors.
References
Menaquinone-4-13C6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Menaquinone-4-13C6 (MK-4-13C6), a stable isotope-labeled form of Menaquinone-4 (Vitamin K2). This document is intended for researchers, scientists, and drug development professionals, offering key physicochemical data, a detailed experimental protocol for its use as an internal standard, and an exploration of the signaling pathways of its unlabeled analogue, Menaquinone-4.
Physicochemical Properties of this compound
This compound is a valuable tool in metabolic and pharmacokinetic research, primarily utilized as an internal standard for the accurate quantification of Menaquinone-4 in biological matrices by mass spectrometry.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | A specific CAS number for the 13C6 labeled version is not consistently provided; the unlabeled CAS is 863-61-6. | N/A |
| Molecular Formula | C₂₅¹³C₆H₃₆O₂ | [1] |
| Molecular Weight | 450.60 g/mol | |
| Appearance | Solid at room temperature | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Solubility | Soluble in DMSO and other organic solvents. | [1] |
Experimental Protocol: Quantification of Menaquinone-4 using this compound Internal Standard by LC-MS/MS
The following protocol is a representative method for the quantification of Menaquinone-4 in human serum using this compound as an internal standard. This method is based on established protocols for the analysis of menaquinones by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Menaquinone-4 (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human serum (blank)
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of Menaquinone-4 and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Menaquinone-4 by serial dilution of the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, standard, or quality control, add 200 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds to mix.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol/Isopropanol (1:1, v/v) |
| Gradient | Start with 80% B, increase to 100% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Menaquinone-4: m/z 445.3 → 187.1This compound: m/z 451.3 → 193.1 |
| Collision Energy | Optimized for each transition |
Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratio of Menaquinone-4 to this compound versus the concentration of the Menaquinone-4 standards. The concentration of Menaquinone-4 in unknown samples is then determined from this curve.
Signaling Pathways of Menaquinone-4
Menaquinone-4 (MK-4) is not only a vital cofactor in the carboxylation of vitamin K-dependent proteins but also acts as a signaling molecule that regulates gene expression, particularly in bone metabolism. A key mechanism involves its function as a ligand for the steroid and xenobiotic receptor (SXR), also known as the pregnane X receptor (PXR).
SXR/PXR-Mediated Gene Regulation
MK-4 binds to and activates SXR, a nuclear receptor that plays a crucial role in xenobiotic metabolism and bone homeostasis. This activation leads to the transcriptional regulation of various target genes.
Caption: SXR/PXR signaling pathway activated by Menaquinone-4.
Upon entering the cell, MK-4 translocates to the nucleus and binds to the SXR receptor. This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR). The SXR/RXR heterodimer binds to specific response elements in the promoter regions of target genes, thereby modulating their transcription.
Experimental Workflow for Gene Expression Analysis
The effect of MK-4 on gene expression can be investigated using quantitative real-time PCR (qRT-PCR). The following diagram outlines a typical workflow.
Caption: Experimental workflow for analyzing MK-4 induced gene expression.
This workflow allows for the quantification of changes in the mRNA levels of specific genes in response to MK-4 treatment, providing insights into its regulatory functions.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Menaquinone-4 in complex biological samples. Its use as an internal standard in LC-MS/MS-based methods is crucial for pharmacokinetic and metabolic studies. Furthermore, understanding the signaling pathways of Menaquinone-4, particularly its role as a ligand for the SXR/PXR nuclear receptor, opens avenues for research into its therapeutic potential, especially in the context of bone health and osteoporosis. This guide provides a foundational resource for researchers and professionals working with this important molecule.
References
The Biological Role of Menaquinone-4 in Metabolic Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Menaquinone-4 (MK-4), a key subtype of vitamin K2, is emerging as a critical signaling molecule and enzymatic cofactor with pleiotropic effects extending far beyond its classical role in blood coagulation. While its function in the γ-carboxylation of vitamin K-dependent proteins (VKDPs) for bone and cardiovascular health is well-established, recent evidence has illuminated its involvement in diverse metabolic pathways, including glucose homeostasis, steroidogenesis, mitochondrial bioenergetics, and the regulation of inflammation. This technical guide provides an in-depth review of the core biological roles of MK-4 in metabolic regulation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to support advanced research and drug development initiatives.
Introduction to Menaquinone-4 (MK-4)
Vitamin K is a family of fat-soluble vitamins essential for human health. The two primary natural forms are phylloquinone (vitamin K1), found in plants, and menaquinones (vitamin K2), which are a series of compounds with varying side-chain lengths.[1] Menaquinone-4 (MK-4) is a unique and predominant form of vitamin K2 found in extrahepatic tissues such as the brain, pancreas, and kidneys.[2][3] Unlike other menaquinones (e.g., MK-7, MK-9) which are primarily of bacterial origin, MK-4 can be synthesized endogenously in animal tissues from dietary phylloquinone or menadione (vitamin K3).[2][4] This conversion is catalyzed by the enzyme UbiA prenyltransferase-containing domain 1 (UBIAD1), highlighting a conserved pathway for generating this vital molecule. This guide explores the multifaceted roles of MK-4 in key metabolic processes.
Core Function: The Vitamin K Cycle and γ-Carboxylation
The canonical function of all vitamin K forms, including MK-4, is to serve as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium ions and interact with phospholipids on cell surfaces.
The process is sustained by the vitamin K cycle, a salvage pathway that regenerates the active, reduced form of vitamin K (hydroquinone) from its oxidized form (epoxide). This cycle is potently inhibited by warfarin, an anticoagulant that targets the vitamin K epoxide reductase (VKOR) enzyme.
Caption: The Vitamin K cycle, essential for protein γ-carboxylation.
Role in Bone Metabolism
MK-4 is crucial for maintaining bone quality and has been approved as a therapeutic agent for osteoporosis in several countries. Its primary role in bone is the γ-carboxylation of osteocalcin (OC), a protein synthesized by osteoblasts. Carboxylated osteocalcin (cOC) promotes bone mineralization, whereas undercarboxylated osteocalcin (ucOC) is associated with lower bone mineral density and increased fracture risk.
Beyond carboxylation, MK-4 has been shown to promote bone formation by stimulating osteoblast differentiation and upregulating bone marker genes, while simultaneously inhibiting osteoclast activity and bone resorption.
Quantitative Data on MK-4 and Bone Metabolism
| Parameter | Study Population | MK-4 Dosage | Duration | Key Finding(s) | Reference(s) |
| Serum ucOC | 20 elderly women with osteoporosis | 45 mg/day | 2 weeks | Significant reduction in serum ucOC within 2 weeks. | |
| Serum ucOC & cOC | 15 healthy young males | 600-1500 µ g/day | 5 weeks (dose escalation) | ucOC significantly decreased at ≥600 µ g/day ; cOC significantly increased at ≥900 µ g/day . | |
| %ucOC | 29 postmenopausal women with fractures | 0.5, 5, 45 mg/day | 9 weeks (dose escalation) | 5 mg/day was sufficient to reduce %ucOC to levels of healthy pre-menopausal women, with no additional benefit at 45 mg/day. | |
| Bone Turnover Markers | High-fat diet-induced obese mice | 200 mg/kg diet | 12 weeks | Increased serum osteocalcin; significantly decreased RANKL compared to high-fat diet control. | |
| Fracture Healing | Male Wistar rats with tibia fracture | 30 mg/kg/day | 30 days | Significantly higher bone union scores and levels of procollagen I and osteocalcin. |
Experimental Protocols: Assessing Bone Metabolism
Protocol 1: Measurement of Serum Undercarboxylated Osteocalcin (ucOC) This is typically performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: An antibody specific to the uncarboxylated form of osteocalcin is used. The assay measures the competition between ucOC in the sample and a labeled ucOC standard for binding to the antibody coated on a microplate.
-
Sample Preparation: Serum or plasma is collected. Samples are often diluted (e.g., 1:2 or greater) with a provided sample dilution buffer to minimize matrix effects.
-
Assay Procedure (General Steps):
-
Standards, controls, and diluted samples are added to wells of a microplate pre-coated with anti-ucOC antibodies and incubated (e.g., 90 minutes at 37°C).
-
The plate is washed to remove unbound substances.
-
A biotin-labeled antibody or HRP-conjugated detection antibody is added and incubated (e.g., 60 minutes at 37°C).
-
After another wash step, a substrate solution (like TMB) is added, leading to color development. The intensity of the color is inversely proportional to the amount of ucOC in the sample.
-
A stop solution is added, and the absorbance is read at 450 nm using a microplate reader.
-
The concentration is calculated by comparing the sample's absorbance to a standard curve.
-
Role in Cardiovascular Health
MK-4 plays a protective role in the cardiovascular system primarily by preventing vascular calcification. This action is mediated through the γ-carboxylation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. When carboxylated, MGP can bind to calcium ions and inhibit the formation of hydroxyapatite crystals in the arterial wall. Vitamin K deficiency leads to an accumulation of inactive, uncarboxylated MGP (ucMGP), which is associated with increased coronary artery calcification (CAC).
Furthermore, MK-4 has been shown to modulate the expression of calcification-associated factors in vascular smooth muscle cells (VSMCs), inhibiting their osteogenic transformation by downregulating the expression of Runt-related transcription factor 2 (Runx2) via the BMP-2 signaling pathway.
Caption: MK-4's dual mechanism for inhibiting vascular calcification.
Quantitative Data on MK-4 and Cardiovascular Health
| Parameter | Study Population / Model | MK-4 Dosage | Duration | Key Finding(s) | Reference(s) |
| Coronary Artery Calcification (CAC) | 26 patients (avg. age 69) | 45 mg/day | 1 year | CAC score increased by +14% annually; no significant change in arterial stiffness (baPWV). | |
| Gene Expression in VSMCs | Rat Vascular Smooth Muscle Cells (in vitro) | 10 µM | - | Dose-dependently inhibited β-GP-induced calcification; reduced mRNA expression of BMP-2 and Runx2. |
Experimental Protocols: Inducing and Assessing Vascular Calcification
Protocol 2: In Vitro Vascular Calcification Model This model uses Vascular Smooth Muscle Cells (VSMCs) and induces calcification by creating an osteogenic environment.
-
Principle: High phosphate levels, provided by β-glycerophosphate (β-GP), induce VSMCs to undergo an osteogenic transformation and deposit calcium phosphate crystals.
-
Cell Culture: VSMCs (e.g., from bovine or rat aorta) are cultured in standard growth medium (e.g., DMEM with 15% FBS) until confluent.
-
Induction of Calcification: The growth medium is replaced with a "calcification medium." A typical composition is:
-
DMEM (high glucose) with 15% FBS.
-
10 mM β-glycerophosphate (acts as a phosphate donor).
-
50 µg/mL Ascorbic acid (promotes collagen matrix formation).
-
10⁻⁷ M Insulin.
-
The medium is changed every 2-3 days for a period of 10-14 days.
-
-
Assessment of Calcification:
-
Von Kossa Staining: A histological stain where silver nitrate reacts with phosphate in calcium deposits, appearing as black/brown nodules.
-
Calcium Quantification: The cell layer is decalcified with an acid (e.g., 0.6 M HCl), and the calcium content in the supernatant is measured using a colorimetric assay (e.g., o-cresolphthalein complexone method).
-
Role in Glucose Homeostasis
Emerging research indicates a beneficial role for MK-4 in glucose metabolism and insulin sensitivity. Studies have shown that MK-4 can amplify glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This effect appears to be mediated through an increase in intracellular cAMP levels, which subsequently activates the Exchange protein directly activated by cAMP 2 (Epac2)-dependent pathway, rather than the Protein Kinase A (PKA)-dependent pathway. This suggests MK-4 may act as an amplifier of the incretin effect, presenting a novel therapeutic angle for impaired insulinotropic responses.
Caption: MK-4 enhances glucose-stimulated insulin secretion via the cAMP/Epac2 pathway.
Quantitative Data on MK-4 and Glucose Metabolism
| Parameter | Study Population / Model | MK-4 Dosage | Duration | Key Finding(s) | Reference(s) |
| Insulin Secretion | Isolated mouse pancreatic islets | 10 µM | - | Significantly increased glucose-stimulated insulin secretion (GSIS). | |
| Insulin Secretion | Rat INS-1 insulinoma cells | 10 µM | - | Significantly increased GSIS and intracellular cAMP levels. | |
| Insulin Resistance | Individuals with type 2 diabetes | Vitamin K4 (Menadione) 10 mg/day | 24 weeks | Significantly lower Fasting Serum Insulin and HOMA-IR compared to placebo. |
Experimental Protocols: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Protocol 3: In Vitro GSIS Assay using INS-1 Cells
-
Principle: This assay measures the ability of pancreatic β-cells (like the INS-1 cell line) to secrete insulin in response to low and high glucose concentrations, mimicking fasting and post-prandial conditions.
-
Cell Culture: INS-1 cells are seeded in multi-well plates (e.g., 12-well plates at 2 x 10⁵ cells/mL) and cultured for 24 hours.
-
Pre-incubation (Starvation):
-
Cells are washed twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low, basal glucose concentration (e.g., 2.5-3.3 mM).
-
Cells are then incubated in this low-glucose KRB buffer for a period (e.g., 30-60 minutes) to establish a baseline state.
-
-
Stimulation:
-
The pre-incubation buffer is removed.
-
Test compounds (e.g., MK-4) are added in fresh KRB buffer.
-
Cells are then stimulated for 1-2 hours with either:
-
Low Glucose KRB (e.g., 3.3 mM): To measure basal insulin secretion.
-
High Glucose KRB (e.g., 16.7-22.2 mM): To measure stimulated insulin secretion.
-
-
-
Quantification:
-
The supernatant (culture medium) is collected from each well.
-
The concentration of insulin in the supernatant is measured using a rat insulin ELISA kit according to the manufacturer's instructions.
-
Role in Steroidogenesis
A novel, non-canonical function of MK-4 is its role in steroid hormone production, specifically testosterone. Studies in rats and testis-derived tumor cells (I-10 Leydig cells) have demonstrated that MK-4, but not vitamin K1, stimulates testosterone production. This effect is independent of the classical γ-carboxylation pathway, as it is not inhibited by warfarin.
The mechanism involves the activation of Protein Kinase A (PKA), a key enzyme in the steroidogenic pathway. MK-4 enhances intracellular cAMP levels, leading to the phosphorylation and activation of PKA. Activated PKA then upregulates the expression of CYP11A1, the rate-limiting enzyme that converts cholesterol to pregnenolone, the first step in testosterone synthesis.
Caption: MK-4 stimulates testosterone synthesis via the cAMP/PKA/CYP11A1 pathway.
Quantitative Data on MK-4 and Steroidogenesis
| Parameter | Study Population / Model | MK-4 Dosage | Duration | Key Finding(s) | Reference(s) |
| Plasma & Testis Testosterone | Male Wistar rats | 75 mg/kg diet | 5 weeks | Significantly increased testosterone levels compared to control rats. | |
| Secreted Testosterone | I-10 testis-derived tumor cells | 0-100 µM | - | Dose-dependent increase in testosterone secretion. | |
| CYP11A1 Protein Levels | I-10 testis-derived tumor cells | 10 µM | 1-3 hours | Significantly higher CYP11A1 protein levels compared to control. |
Experimental Protocols: Assessing Steroidogenesis
Protocol 4: Western Blot for Steroidogenic Enzymes (CYP11A1, StAR) and PKA Phosphorylation
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample. To assess PKA activation, an antibody that specifically recognizes the phosphorylated form of PKA or its substrates (like phospho-CREB) is used.
-
Sample Preparation (Cell Lysate):
-
Leydig cells (e.g., I-10 or primary cells) are treated with MK-4 for the desired time.
-
Cells are washed with ice-cold PBS and lysed in a buffer (e.g., RIPA buffer) containing protease and, crucially for phosphorylation studies, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-50 µg) are denatured, loaded onto an SDS-polyacrylamide gel, and separated by electrophoresis.
-
Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains casein, a phosphoprotein that can cause high background.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-CYP11A1, anti-StAR, or anti-phospho-PKA substrate).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Emerging Roles of MK-4
Mitochondrial Function
As a quinone, MK-4 has a structure that enables it to participate in electron transport. While Coenzyme Q10 is the primary electron carrier in the mitochondrial electron transport chain (ETC) in humans, it is hypothesized that MK-4 may also play a role, particularly in tissues with high MK-4 concentrations like the brain. The MK precursor, menadione, has been shown to donate electrons directly to Complex III of the ETC. This function could be particularly relevant in prokaryotes, where menaquinones are the sole quinones in the ETC, making the MK biosynthesis pathway a target for antibacterial agents.
Anti-Inflammatory Effects
MK-4 exhibits anti-inflammatory properties. In microglia-derived cells, MK-4 has been shown to suppress the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines like IL-1β, TNF-α, and IL-6. This anti-inflammatory action is mediated by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
Conclusion
Menaquinone-4 is a pleiotropic molecule with a biological significance that is continually expanding. Its foundational role as a cofactor for γ-glutamyl carboxylase establishes its importance in bone and cardiovascular health. However, its non-canonical functions in regulating insulin secretion, stimulating steroidogenesis, and modulating inflammatory pathways highlight its broader role as a signaling molecule. For researchers and drug development professionals, the diverse metabolic pathways influenced by MK-4 present a rich landscape of potential therapeutic targets for a range of conditions, from osteoporosis and vascular calcification to metabolic syndrome and hypogonadism. A deeper understanding of its mechanisms, supported by the robust experimental methodologies detailed herein, will be paramount in translating the metabolic potential of MK-4 into novel clinical applications.
References
Understanding Menaquinone-4-¹³C₆ as a Stable Isotope Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-4 (MK-4), a vital form of vitamin K₂, plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. These include bone metabolism, cardiovascular health, and gene regulation.[1][2][3] To unravel the intricate pharmacokinetics, metabolism, and tissue-specific distribution of MK-4, researchers are increasingly turning to stable isotope tracers. Menaquinone-4-¹³C₆ (MK-4-¹³C₆) has emerged as a powerful tool in this domain, offering a non-radioactive method to trace the fate of MK-4 in biological systems with high precision.[4] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of MK-4-¹³C₆ as a stable isotope tracer.
Stable isotope labeling involves the incorporation of heavy, non-radioactive isotopes, such as ¹³C, into a molecule of interest.[4] The resulting labeled compound is chemically identical to its unlabeled counterpart but can be differentiated by its higher mass using mass spectrometry. This allows for the precise tracking of the labeled molecule's absorption, distribution, metabolism, and excretion (ADME) without the safety concerns and disposal issues associated with radioactive isotopes.
Metabolic Pathways of Menaquinone-4
Understanding the metabolic fate of MK-4 is essential for designing and interpreting tracer studies. Two key pathways are of primary importance: the conversion of other vitamin K forms to MK-4 and the vitamin K cycle.
Conversion to Menaquinone-4
A significant portion of tissue MK-4 is not directly obtained from the diet but is synthesized from other forms of vitamin K, primarily phylloquinone (vitamin K₁) and other menaquinones (MK-n). This conversion process involves the removal of the side chain from the parent vitamin K molecule to yield menadione (vitamin K₃) as an intermediate. The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) then catalyzes the attachment of a geranylgeranyl pyrophosphate (GGPP) side chain to menadione, forming MK-4. This tissue-specific synthesis is a key area of investigation where MK-4-¹³C₆ can provide valuable insights.
The Vitamin K Cycle and Gamma-Carboxylation
MK-4, in its reduced form (hydroquinone), acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to gamma-carboxyglutamate (Gla) residues. This carboxylation is essential for the biological activity of VKDPs, which are involved in blood coagulation (e.g., prothrombin) and bone metabolism (e.g., osteocalcin). During this reaction, the reduced MK-4 is oxidized to MK-4 epoxide. The vitamin K epoxide reductase (VKOR) enzyme then reduces the epoxide back to its quinone form, which can then be re-reduced to the active hydroquinone, completing the cycle.
SXR-Mediated Gene Regulation
Beyond its role as a cofactor, MK-4 has been identified as a ligand for the steroid and xenobiotic receptor (SXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and bone homeostasis. Upon binding MK-4, SXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements in the promoter regions of target genes, modulating their transcription. This signaling pathway represents another important area of MK-4 research.
References
The Sentinel Molecule: A Technical Guide to Menaquinone-4-¹³C₆ in Vitamin K Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Dynamics of Vitamin K with Stable Isotope Labeling
Vitamin K, a vital fat-soluble nutrient, plays a crucial role in blood coagulation, bone metabolism, and the regulation of vascular calcification.[1][2][3] The vitamin K family includes phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2 or MKs), with menaquinone-4 (MK-4) being a key metabolite found in various animal tissues.[4][5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of vitamin K is paramount for developing effective therapeutic strategies and establishing dietary recommendations. Menaquinone-4-¹³C₆ (MK-4-¹³C₆) has emerged as a powerful tool in this endeavor. As a stable isotope-labeled analog of MK-4, it allows researchers to trace the fate of exogenously administered MK-4 without the safety concerns associated with radioactive isotopes. This technical guide provides an in-depth overview of the applications of Menaquinone-4-¹³C₆ in vitamin K research, complete with experimental protocols and quantitative data analysis.
Menaquinone-4-¹³C₆ is a form of MK-4 where six carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This labeling does not alter the chemical properties of the molecule, allowing it to behave identically to its unlabeled counterpart in biological systems. However, the increased mass can be detected by mass spectrometry, enabling researchers to distinguish the administered labeled MK-4 from the endogenous, unlabeled pool. This makes it an invaluable tracer for pharmacokinetic and metabolic studies.
Core Applications of Menaquinone-4-¹³C₆
The unique properties of Menaquinone-4-¹³C₆ lend it to a variety of applications in vitamin K research:
-
Pharmacokinetic and Bioavailability Studies: Precisely quantifying the absorption, distribution, metabolism, and excretion of MK-4.
-
Metabolic Pathway Elucidation: Tracing the conversion of other vitamin K forms, such as phylloquinone and other menaquinones, into tissue MK-4.
-
Quantification of Vitamin K-Dependent Proteins: Serving as an internal standard for the accurate measurement of vitamin K-dependent proteins in biological samples.
-
Drug Development: Evaluating the impact of drug candidates on vitamin K metabolism and function.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing stable isotope-labeled vitamin K, providing a comparative overview of pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of ¹³C-Labeled Vitamin K1 (Phylloquinone)
| Parameter | Value | Study Population | Reference |
| Absorption of oral dose | 13% (±9%) | 10 healthy adults | |
| Intravenous dose half-life (t½α) | 0.22 (±0.14) hours | 10 healthy adults | |
| Intravenous dose half-life (t½β) | 2.66 (±1.69) hours | 10 healthy adults | |
| Bioavailability from kale | 4.7% (mean) | 6 healthy volunteers | |
| Peak plasma concentration time (from kale) | 6 to 10 hours | 6 healthy volunteers | |
| Average peak plasma concentration (from kale) | 2.1 nmol/L | 6 healthy volunteers | |
| Plasma half-life (from kale) | 8.8 hours | 6 healthy volunteers | |
| Tissue half-life (from kale) | 215 hours | 6 healthy volunteers |
Table 2: Relative Bioavailability of ¹³C-Labeled Phylloquinone with Different Meals
| Meal Type | Relative Bioavailability | Study Population | Reference |
| Convenience Meal | 1.00 | 12 healthy adults | |
| Cosmopolitan Meal | 0.46 | 12 healthy adults | |
| Animal-Oriented Meal | 0.29 | 12 healthy adults |
Key Experimental Protocols
This section details the methodologies for conducting research using Menaquinone-4-¹³C₆.
Pharmacokinetic Study of Menaquinone-4-¹³C₆
Objective: To determine the pharmacokinetic profile of orally administered Menaquinone-4-¹³C₆.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers.
-
Baseline Sampling: Collect baseline blood samples to determine endogenous levels of unlabeled MK-4.
-
Administration: Administer a single oral dose of Menaquinone-4-¹³C₆.
-
Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-administration.
-
Sample Processing: Separate plasma from blood samples and store at -80°C until analysis.
-
LC-MS/MS Analysis: Extract lipids from plasma samples and analyze for both labeled (Menaquinone-4-¹³C₆) and unlabeled MK-4 using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).
Investigating the Conversion of Phylloquinone to Menaquinone-4
Objective: To trace the conversion of dietary phylloquinone (vitamin K1) to tissue menaquinone-4 (MK-4) using stable isotope-labeled phylloquinone.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as mice or rats.
-
Dietary Intervention: Feed the animals a diet supplemented with a known amount of ¹³C-labeled phylloquinone for a specified period. A control group receives an unlabeled diet.
-
Tissue Collection: At the end of the study period, collect various tissues of interest (e.g., liver, brain, pancreas, adipose tissue).
-
Sample Preparation: Homogenize the tissues and extract the lipid-soluble vitamins.
-
LC-MS/MS Analysis: Analyze the tissue extracts for the presence of ¹³C-labeled MK-4 using LC-MS/MS. The detection of ¹³C₆-MK-4 would confirm its origin from the administered ¹³C-labeled phylloquinone.
-
Quantification: Quantify the concentration of both labeled and unlabeled MK-4 in the tissues to determine the efficiency of the conversion process.
Signaling and Metabolic Pathways
The primary established role of vitamin K is as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins (VKDPs). The conversion of dietary vitamin K forms to MK-4 is a key metabolic process.
Conclusion and Future Directions
Menaquinone-4-¹³C₆ is an indispensable tool for advancing our understanding of vitamin K metabolism and function. Its application in pharmacokinetic, bioavailability, and metabolic studies provides high-quality, reliable data that is crucial for both basic research and clinical applications. Future research utilizing Menaquinone-4-¹³C₆ will likely focus on elucidating the tissue-specific roles of MK-4, understanding the factors that influence its bioavailability and conversion from other vitamin K forms, and its potential therapeutic applications in bone and cardiovascular health. The continued use of this powerful stable isotope tracer will undoubtedly lead to new insights into the complex biology of vitamin K.
References
- 1. Quantification of vitamin K (phylloquinone and menaquinones 4–10) in various shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Vitamin K metabolism. Menaquinone-4 (MK-4) formation from ingested VK analogues and its potent relation to bone function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
The Role of Menaquinone-4-¹³C₆ in Elucidating the In Vivo Conversion of Vitamin K: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the utilization of stable isotope-labeled menaquinone-4 (MK-4), specifically Menaquinone-4-¹³C₆, in the study of in vivo vitamin K metabolism. The conversion of dietary vitamin K forms, primarily phylloquinone (vitamin K1), into menaquinone-4 is a critical metabolic pathway with significant implications for health and disease. Understanding this process is paramount for researchers in nutrition, pharmacology, and drug development.
Introduction to Vitamin K Metabolism
Vitamin K is a family of fat-soluble vitamins essential for various physiological processes, most notably blood coagulation and bone metabolism[1][2]. The two primary naturally occurring forms are phylloquinone (K1), found in green leafy vegetables, and menaquinones (MK-n), a series of compounds with varying side chain lengths (n=1-14) found in fermented foods and animal products[1][3]. While phylloquinone is the major dietary form of vitamin K, menaquinone-4 is the predominant form found in most extrahepatic tissues, including the brain, pancreas, and bone[4]. This observation has led to extensive research into the endogenous conversion of other vitamin K forms into MK-4.
The central hypothesis, now well-supported by evidence, is that dietary phylloquinone is converted to MK-4 in the body. This conversion is a two-step process:
-
Cleavage of the side chain: The phytyl side chain of phylloquinone is removed, yielding menadione (vitamin K3) as an intermediate metabolite.
-
Prenylation: A geranylgeranyl group is attached to the menadione backbone to form menaquinone-4. The enzyme responsible for this crucial step has been identified as UbiA prenyltransferase domain-containing protein 1 (UBIAD1).
Stable isotope labeling is a powerful tool for tracing the metabolic fate of vitamin K in vivo, and Menaquinone-4-¹³C₆ serves as an ideal internal standard and tracer for these studies.
The Vitamin K Conversion Pathway
The conversion of dietary vitamin K to tissue-specific menaquinone-4 is a fundamental aspect of its metabolism. The following diagram illustrates this key metabolic pathway.
Experimental Design for In Vivo Conversion Studies
The use of stable isotope-labeled compounds like Menaquinone-4-¹³C₆ is central to accurately tracing and quantifying vitamin K metabolism. Below is a generalized experimental workflow.
Detailed Experimental Protocols
Animal Studies
A common approach involves feeding rodents a vitamin K-deficient diet to deplete endogenous stores, followed by supplementation with a labeled precursor like deuterium-labeled phylloquinone.
-
Animal Model: Male Fischer 344 rats or C57BL/6 mice are commonly used.
-
Diet: Animals are typically fed a vitamin K-deficient diet for a period of 14 days to reduce background levels of vitamin K.
-
Administration of Labeled Compound: Deuterium-labeled phylloquinone (e.g., L-PK) is administered orally, often mixed into the diet at a specified concentration (e.g., 1.6 mg/kg of diet).
-
Time Points: Tissues and plasma are collected at various time points after administration (e.g., 24 hours, 7 days) to assess the kinetics of conversion and tissue accumulation.
Sample Preparation and Extraction
The accurate quantification of vitamin K vitamers requires meticulous sample preparation to remove interfering substances, particularly lipids.
-
Internal Standard: Menaquinone-4-¹³C₆ is added to the samples prior to extraction to correct for losses during sample processing and for accurate quantification.
-
Lipid Extraction: A common method is liquid-liquid extraction using a solvent system such as hexane and isopropanol.
-
Solid-Phase Extraction (SPE): Further cleanup is often necessary and can be achieved using SPE cartridges to isolate the vitamin K fraction.
-
Enzyme Hydrolysis: For plasma samples, enzymatic hydrolysis with lipase and cholesterol esterase can be employed to release vitamin K from lipoproteins.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin K and its isotopologues in biological matrices.
-
Chromatography: Reversed-phase HPLC is typically used to separate the different vitamin K forms.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often favored for its sensitivity for vitamin K analysis.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of each vitamin K vitamer and their labeled counterparts.
Quantitative Data on Vitamin K Conversion and Distribution
The following tables summarize quantitative data from various studies on the tissue distribution and conversion of vitamin K.
Table 1: Tissue Distribution of Phylloquinone (K1) and Menaquinone-4 (MK-4) in Rats on a K1-Supplemented Diet
| Tissue | Phylloquinone (K1) Concentration (ng/g) | Menaquinone-4 (MK-4) Concentration (ng/g) |
| Liver | High | Low |
| Heart | High | - |
| Bone | High | - |
| Brain | Low | Higher than K1 |
| Pancreas | - | Much higher than liver |
| Salivary Gland | - | Much higher than liver |
| Sternum | High | Higher than K1 |
Data adapted from studies on rat tissues, highlighting the selective accumulation of MK-4 in extrahepatic tissues.
Table 2: Menaquinone-4 (MK-4) Concentrations in Tissues of Gnotobiotic Rats Supplemented with Intraperitoneal Phylloquinone (K1)
| Tissue | MK-4 Concentration (ng/g) |
| Liver | ~5 |
| Heart | ~14 |
| Kidney | ~17 |
| Brain | ~50 |
| Mandibular Salivary Glands | ~250 |
These data demonstrate that the conversion of K1 to MK-4 is a metabolic process independent of gut bacteria.
Table 3: LC-MS/MS Method Parameters for Vitamin K Analysis
| Parameter | Specification |
| Instrumentation | Triple Quadrupole Mass Spectrometer with HPLC |
| Column | C18 or PFP reversed-phase column |
| Mobile Phase | Methanol/water gradient with formic acid or ammonium formate |
| Ionization Mode | Positive APCI or ESI |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Lower Limit of Quantitation (LLOQ) | 0.14 nmol/L for PK and MK-4 |
Representative parameters for a validated LC-MS/MS method for the quantification of vitamin K in human plasma.
Conclusion
The in vivo conversion of dietary vitamin K to menaquinone-4 is a critical metabolic pathway that ensures the availability of this vital nutrient in extrahepatic tissues. The use of stable isotope-labeled compounds, particularly Menaquinone-4-¹³C₆ as an internal standard, coupled with advanced analytical techniques like LC-MS/MS, has been instrumental in elucidating the mechanisms of this conversion. This technical guide provides a framework for researchers and drug development professionals to design and execute robust studies to further unravel the complexities of vitamin K metabolism and its impact on human health. The detailed protocols and summarized data serve as a valuable resource for future investigations in this field.
References
- 1. Diseases Due to the Deficiency in Vitamin K Conversion System and Its Prevention [jstage.jst.go.jp]
- 2. Vitamin K converting enzyme UBIAD1 plays an important role in osteogenesis and chondrogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between Structure and Biological Activity of Various Vitamin K Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Fate of Menaquinone-4 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Menaquinone-4 (MK-4), a crucial vitamin K2 vitamer, in animal models. The document delves into the absorption, distribution, metabolism, and excretion (ADME) of MK-4, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to Menaquinone-4 (MK-4)
Menaquinone-4 is a significant form of vitamin K2 found predominantly in animal tissues.[1] Unlike other menaquinones which are primarily of bacterial origin, MK-4 is synthesized endogenously in animals from other dietary forms of vitamin K, such as phylloquinone (PK, vitamin K1) and other menaquinones (e.g., MK-7, MK-9).[2][3][4] This conversion process underscores a unique metabolic pathway that results in the widespread distribution of MK-4 in various tissues, where it is believed to have physiological roles that may extend beyond its traditional function in blood coagulation.[2]
Absorption and Endogenous Conversion
The metabolic journey of MK-4 begins with the absorption of dietary vitamin K forms. Studies in rodent models have elucidated a central conversion pathway where various vitamin K vitamers serve as precursors to tissue MK-4.
The Central Conversion Pathway
A pivotal finding in vitamin K metabolism is that dietary phylloquinone (PK), as well as menaquinones like MK-7 and MK-9, are all converted to MK-4 in animal tissues. This conversion is not a minor metabolic side-stream but a primary route for the accumulation of MK-4 in extrahepatic tissues. The proposed mechanism involves two main steps:
-
Side-chain cleavage: The isoprenoid side chain of the dietary vitamin K form is removed, yielding menadione (vitamin K3) as an intermediate. This cleavage is thought to occur in the intestine.
-
Prenylation: The enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) then attaches a geranylgeranyl group to the menadione core, forming MK-4.
This conversion process is significantly more efficient following oral administration compared to parenteral (intravenous) injection, highlighting the critical role of the gastrointestinal tract in the initial steps of this metabolic pathway. Consequently, menadione is considered a key circulating precursor for the synthesis of MK-4 in various tissues. However, the absorption of MK-4 itself from the colon is relatively low.
Tissue Distribution of Menaquinone-4
Once formed, MK-4 is distributed throughout the body, with a notable preference for extrahepatic tissues. This selective accumulation suggests tissue-specific functions for MK-4.
Organ-Specific Accumulation
In rats and mice, MK-4 is the predominant form of vitamin K found in several tissues, including the brain, pancreas, salivary glands, bone, and kidneys. This is in stark contrast to the liver, where longer-chain menaquinones and phylloquinone are more abundant. Studies have shown that supplementation with either phylloquinone or MK-4 leads to a significant increase in MK-4 concentrations in these extrahepatic tissues. For instance, feeding rats a menadione-rich diet resulted in the highest accumulation of MK-4 in the pancreas, salivary gland, and brain.
Factors Influencing Distribution
The tissue distribution of MK-4 is influenced by several factors, including sex and age.
-
Sex: Female rodents consistently show higher concentrations of total vitamin K and MK-4 in various tissues compared to their male counterparts.
-
Age: While hepatic vitamin K levels may increase with age, MK-4 concentrations in several extrahepatic tissues, such as the heart and kidney, have been observed to decrease.
The following table summarizes the observed tissue distribution of MK-4 in rodent models from various dietary vitamin K sources.
Table 1: Summary of MK-4 Tissue Distribution in Rodent Models
| Animal Model | Dietary Source | Tissues with High MK-4 Accumulation | Reference(s) |
|---|---|---|---|
| Rats (Wistar) | Phylloquinone (K1) | Pancreas, Salivary Gland, Sternum, Brain | , |
| Rats (Sprague-Dawley) | Menadione (K3) | Pancreas, Salivary Gland, Brain | , |
| Mice (C57BL/6) | PK, MK-4, MK-7, MK-9 | Kidney, Adipose, Reproductive Organs, Bone, Pancreas | , |
| Rats (Sprague-Dawley) | Phylloquinone (K1) | Heart, Kidney, Brain (higher in females) |, |
Metabolism and Excretion
The catabolism of vitamin K, including MK-4, primarily occurs in the liver. The metabolic process involves the progressive shortening of the isoprenoid side chain.
Catabolic Pathway
The degradation of menaquinones follows a pathway that begins with ω-hydroxylation of the side chain, followed by β-oxidation. This process results in the formation of shorter-chain carboxylic acid metabolites. These metabolites are then conjugated, typically with glucuronic acid, and excreted in the bile and urine.
Influence of Anticoagulants
The vitamin K cycle is crucial for its function. The anticoagulant warfarin, an inhibitor of the vitamin K epoxide reductase (VKOR), can impact MK-4 levels. Treatment with warfarin has been shown to significantly lower MK-4 concentrations in tissues while causing an accumulation of its inactive form, MK-4 epoxide.
Signaling Pathways Involving MK-4
Recent research has begun to uncover signaling roles for MK-4 that are independent of its function as a cofactor for gamma-glutamyl carboxylase.
Pregnane X Receptor (PXR) Activation
MK-4 has been identified as a ligand for the nuclear receptor PXR. Activation of PXR by MK-4 can induce the expression of genes involved in bone metabolism and cholesterol catabolism. This interaction suggests a role for MK-4 in regulating bone health and lipid homeostasis through a genomic mechanism.
Anti-inflammatory Effects via NF-κB Inhibition
In the central nervous system, MK-4 has demonstrated anti-inflammatory properties. In a study using mouse microglial cells, MK-4 was shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response. It achieved this by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.
Experimental Protocols
The study of MK-4 metabolism relies on well-defined experimental designs using animal models. Below are summaries of common protocols.
Animal Models and Diet Formulation
-
Animal Models: C57BL/6 mice and Wistar or Sprague-Dawley rats are commonly used. Animals are typically housed in controlled environments.
-
Diet: A vitamin K-deficient basal diet is often used as a control and as a base for supplementation. Purified forms of vitamin K (PK, MK-4, MK-7, MK-9) are mixed into the basal diet at specified concentrations (e.g., 2.2 to 5.0 µmol/kg). For tracer studies, stable isotopically labeled forms like ²H₇PK and ¹³C₁₁MK4 are incorporated into the feed.
Table 2: Example of Experimental Diet Composition
| Diet Group | Basal Diet | Supplement | Concentration | Reference |
|---|---|---|---|---|
| Control | Vitamin K-deficient | None | - | |
| PK-supplemented | Vitamin K-deficient | Phylloquinone (PK) | 5.0 µmol/kg | |
| MK-4-supplemented | Vitamin K-deficient | Menaquinone-4 (MK-4) | 5.0 µmol/kg | |
| MK-9-supplemented | Vitamin K-deficient | Menaquinone-9 (MK-9) | 5.0 µmol/kg |
| Isotope Tracer | Vitamin K-deficient | ²H₇PK or ¹³C₁₁MK4 | 2.2 µmol/kg | |
Sample Collection and Preparation
-
Euthanasia and Tissue Collection: At the end of the study period, animals are euthanized (e.g., using isoflurane), and blood and various tissues (liver, brain, kidney, bone, etc.) are collected.
-
Homogenization and Extraction: Tissues are homogenized, and vitamin K is extracted using organic solvents. Purification of the extract may involve techniques like solid-phase extraction (e.g., Sep-Pak silica cartridge) or thin-layer chromatography.
Quantification of Vitamin K Vitamers
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying vitamin K vitamers.
-
Detection: Detection is typically achieved using fluorimetric detection after post-column coulometric reduction or by mass spectrometry (LC-MS) for higher sensitivity and specificity.
-
Quantification: Concentrations are determined by comparing peak areas to those of known standards. The lower limit of detection can be in the range of picomoles per gram (pmol/g) of tissue.
References
Menaquinone-4-13C6 in Nutritional Science: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Menaquinone-4-13C6 (MK-4-13C6), a stable isotope-labeled form of vitamin K2, in nutritional science research. This document details its use as a tracer in metabolic studies, as an internal standard for quantitative analysis, and outlines relevant experimental protocols and key findings from the scientific literature.
Introduction to Menaquinone-4 and its Significance
Menaquinone-4 (MK-4) is a vital member of the vitamin K2 family, distinguished by its four isoprenoid units in the side chain.[1] While phylloquinone (vitamin K1) is the primary dietary form of vitamin K, MK-4 is the predominant form found in most extrahepatic tissues, including the brain, pancreas, and bone.[2] This suggests a crucial role for MK-4 in various physiological processes beyond its well-established function in blood coagulation. Research indicates its involvement in bone metabolism, cardiovascular health, and the regulation of gene expression.[3][4]
A key area of investigation in vitamin K metabolism is the conversion of dietary vitamin K forms, such as phylloquinone and other menaquinones, into MK-4 within tissues.[2] Stable isotope-labeled compounds, particularly this compound, are indispensable tools for these studies, allowing for the precise tracing of metabolic pathways and the accurate quantification of MK-4 in biological matrices.
Applications of this compound in Research
This compound serves two primary functions in nutritional science research:
-
Metabolic Tracer: As a stable isotope tracer, MK-4-13C6 enables researchers to track the absorption, distribution, metabolism, and excretion of MK-4 without the use of radioactive isotopes. By introducing a known amount of the labeled compound, its fate within a biological system can be monitored, providing invaluable insights into the conversion of other vitamin K forms to MK-4 and its tissue-specific accumulation.
-
Internal Standard: In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), MK-4-13C6 is an ideal internal standard. Its chemical and physical properties are nearly identical to the endogenous, unlabeled MK-4, but it is distinguishable by its higher mass. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of MK-4 concentrations in complex biological samples like plasma, serum, and tissue homogenates.
Quantitative Data from this compound Studies
The use of stable isotope-labeled menaquinones has provided critical quantitative data on their metabolism and distribution. The following tables summarize key data from relevant studies.
| Parameter | Value | Species | Study Context | Reference |
| Dietary Concentration | 2.2 µmol/kg | Mouse | 1-week stable isotope study to assess conversion of dietary vitamin K to tissue MK-4. | |
| Lower Limit of Detection (LLOD) in Tissue (C30 LC-MS) | 2.5 pmol/g | Mouse | Analysis of labeled MK-4 in various tissues. | |
| Lower Limit of Detection (LLOD) in Adipose Tissue (C30 LC-MS) | 5 pmol/g | Mouse | Analysis of labeled MK-4 in adipose tissue. | |
| Lower Limit of Quantitation (LLOQ) in Plasma (LC-MS/MS) | 0.14 nmol/L | Human | Quantitative analysis of MK-4 in human plasma. | |
| Linearity of Quantification (LC-MS/MS) | Up to 15 nmol/L | Human | Method validation for MK-4 analysis in human plasma. |
Table 1: Quantitative Parameters for Labeled Menaquinone-4 Analysis
| Tissue | Unlabeled MK-4 Concentration Range (ng/mL or ng/g) | Species | Notes | Reference |
| Human Serum | 0.050–1.598 ng/mL | Human | Reference values for a healthy Caucasian population. | |
| Rat Liver | ~10-20 pmol/g | Rat | Varies with dietary vitamin K intake. | |
| Rat Aorta | ~1-5 pmol/g | Rat | Higher accumulation of MK-4 compared to phylloquinone. | |
| Mouse Tissues (Brain, Kidney, Pancreas) | High concentrations relative to phylloquinone | Mouse | Indicates local synthesis from dietary vitamin K. |
Table 2: Representative Tissue Concentrations of Menaquinone-4
Experimental Protocols
Stable Isotope Tracer Study in Mice
This protocol is based on a study investigating the conversion of dietary vitamin K forms to tissue MK-4.
4.1.1. Diet Preparation and Animal Husbandry:
-
A vitamin K-deficient basal diet is used as the base.
-
The diet is supplemented with a precise concentration of this compound (e.g., 2.2 µmol/kg).
-
Control groups receive a diet with unlabeled phylloquinone or are maintained on the deficient diet.
-
Mice (e.g., C57BL/6) are housed in an appropriate facility and pair-fed the experimental diets for a specified period (e.g., 1 week).
4.1.2. Sample Collection and Preparation:
-
At the end of the study period, animals are euthanized, and blood and various tissues (liver, kidney, brain, adipose, bone, etc.) are collected.
-
Tissues are homogenized in a suitable buffer (e.g., PBS).
-
Serum is prepared from blood samples.
4.1.3. Vitamin K Extraction:
-
A liquid-liquid extraction is performed on the tissue homogenates or serum.
-
A common procedure involves the addition of ethanol to precipitate proteins, followed by extraction with a non-polar solvent like hexane.
-
The organic layer containing the lipids and vitamin K is collected and dried under nitrogen.
4.1.4. LC-MS/MS Analysis:
-
The dried extract is reconstituted in a suitable solvent (e.g., methanol/methylene chloride).
-
Analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
A C30 reverse-phase column is often used for the separation of vitamin K isomers.
-
A gradient elution with solvents such as methanol and methylene chloride is employed.
-
The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to selectively detect and quantify the parent and daughter ions of both unlabeled MK-4 and this compound.
Use of this compound as an Internal Standard
This protocol outlines the general steps for using MK-4-13C6 as an internal standard for the quantification of endogenous MK-4 in a biological sample.
4.2.1. Sample Preparation:
-
A known amount of this compound is added to the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process.
4.2.2. Extraction and Cleanup:
-
The sample is subjected to an extraction procedure (e.g., liquid-liquid or solid-phase extraction) to isolate the vitamin K fraction and remove interfering substances.
4.2.3. LC-MS/MS Analysis:
-
The extracted sample is analyzed by LC-MS/MS.
-
The peak areas of both the endogenous, unlabeled MK-4 and the labeled internal standard (this compound) are measured.
4.2.4. Quantification:
-
A calibration curve is generated using known concentrations of unlabeled MK-4 and a fixed concentration of the internal standard.
-
The concentration of MK-4 in the unknown sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Signaling Pathways and Experimental Workflows
Conversion of Dietary Vitamin K to Menaquinone-4
A key finding from stable isotope tracer studies is the elucidation of the metabolic pathway for the conversion of dietary vitamin K forms, including phylloquinone and other menaquinones, into MK-4. This process is primarily mediated by the enzyme UBIAD1 (UbiA Prenyltransferase Domain Containing 1). The proposed mechanism involves the cleavage of the side chain from the dietary vitamin K molecule to yield menadione (vitamin K3), which is then prenylated by UBIAD1 with a geranylgeranyl group to form MK-4.
References
Methodological & Application
Application Note: Quantification of Menaquinone-4 in Human Serum using Menaquinone-4-13C6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menaquinone-4 (MK-4), a form of vitamin K2, is essential for various physiological processes, including bone metabolism and blood coagulation[1][2]. Accurate quantification of MK-4 in biological matrices is crucial for clinical research and nutritional status assessment[3][4]. This application note describes a robust and sensitive method for the determination of Menaquinone-4 in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Menaquinone-4-13C6, is employed to compensate for matrix effects and variations during sample preparation and analysis[5].
Principle of the Method
The method involves the extraction of Menaquinone-4 and the internal standard, this compound, from a serum sample. A protein precipitation step is followed by a liquid-liquid extraction to isolate the analytes from the bulk of the matrix components. The extracted sample is then analyzed by LC-MS/MS. The chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Menaquinone-4 (Analyte)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Ethanol
-
HPLC-grade n-Hexane
-
HPLC-grade Water
-
Formic Acid
-
Ammonium Formate
-
Human Serum (for calibration standards and quality controls)
2. Standard and Internal Standard Stock Solutions
-
Menaquinone-4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Menaquinone-4 in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Menaquinone-4 stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol. Store all stock and working solutions at -20°C and protect them from light.
3. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a composite of common techniques described in the literature.
-
Pipette 500 µL of serum sample, calibration standard, or quality control sample into a glass tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube and vortex briefly.
-
Add 1.5 mL of cold ethanol to each tube to precipitate proteins. Vortex for 1 minute.
-
Add 4 mL of n-hexane to each tube and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge the tubes at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (n-hexane) to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Method
The following are typical starting conditions and can be optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 3 minutes, hold at 100% B for 1 minute, return to 80% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | Approximately 5 minutes |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Menaquinone-4 | 445.3 | 187.1 | 35 |
| This compound | 451.3 | 193.1 | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
Table 1: Method Performance Characteristics
This table summarizes typical performance data for the quantification of Menaquinone-4 using a stable isotope-labeled internal standard. The data are representative of values reported in the literature.
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-Assay Precision (%CV) | < 15% |
| Inter-Assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Mean Recovery | > 90% |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.05 | 1,250 | 50,000 | 0.025 |
| 0.1 | 2,500 | 50,000 | 0.050 |
| 0.5 | 12,500 | 50,000 | 0.250 |
| 1.0 | 25,000 | 50,000 | 0.500 |
| 5.0 | 125,000 | 50,000 | 2.500 |
| 10.0 | 250,000 | 50,000 | 5.000 |
| 25.0 | 625,000 | 50,000 | 12.500 |
| 50.0 | 1,250,000 | 50,000 | 25.000 |
Visualizations
Caption: Experimental workflow for Menaquinone-4 quantification.
Caption: Logic of quantification using an internal standard.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 4. Reversed phase UPLC/APCI-MS determination of Vitamin K1 and menaquinone-4 in human plasma: Application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Menaquinone-4 using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-4 (MK-4), a form of vitamin K2, plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] Accurate quantification of MK-4 in biological matrices is essential for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of MK-4 due to its high selectivity, sensitivity, and accuracy.[3] This method utilizes a stable isotope-labeled internal standard (IS), such as deuterated MK-4 (MK-4-d7), which co-elutes with the analyte and corrects for variations in sample preparation and instrument response.[1][4] This application note provides a detailed protocol for the quantitative analysis of MK-4 in human plasma or serum using isotope dilution LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Menaquinone-4 (MK-4) standard
-
Deuterated Menaquinone-4 (MK-4-d7) internal standard
-
HPLC-grade methanol, ethanol, acetonitrile, isopropanol, and hexane
-
Phosphate-buffered saline (PBS)
-
Human plasma/serum (drug-free)
-
Solid-phase extraction (SPE) cartridges
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of MK-4 and MK-4-d7 in ethanol at a concentration of 200 ng/mL and 500 ng/mL, respectively.
-
Calibration Standards: Serially dilute the MK-4 stock solution with ethanol to prepare a series of calibration standards. These standards are then spiked into a surrogate matrix (e.g., pooled plasma exposed to UV light to degrade endogenous vitamin K) to create calibration curves ranging from approximately 0.03 to 10.0 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of MK-4-d7 in ethanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of MK-4 into the surrogate matrix.
Sample Preparation
A robust sample preparation procedure is critical to remove interfering substances and concentrate the analyte.
-
Protein Precipitation: To a 0.5 mL aliquot of plasma or serum, add 50 µL of the MK-4-d7 internal standard working solution. Precipitate proteins by adding 1.0 mL of cold acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and add 2 mL of hexane. Vortex for 2 minutes and centrifuge to separate the layers.
-
Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source. APCI is often more sensitive than electrospray ionization (ESI) for vitamin K analysis.
-
Chromatographic Column: A C18 or C30 reversed-phase column is suitable for the separation of MK-4.
-
Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of methanol, acetonitrile, and/or isopropanol is commonly used.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both MK-4 and its deuterated internal standard.
| Parameter | Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Methanol:Acetonitrile (50:50, v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | APCI, Positive |
| MRM Transitions | MK-4: To be determined based on instrument tuningMK-4-d7: To be determined based on instrument tuning |
Data Analysis
The concentration of MK-4 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of MK-4 in the unknown samples is then interpolated from this curve.
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantitative analysis of MK-4 by isotope dilution LC-MS/MS, as reported in the literature.
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.03 - 0.14 ng/mL | |
| Limit of Detection (LOD) | 0.0019 - 0.00375 ng/mL | |
| Intra-assay Precision (CV%) | 3.2% - 14.3% | |
| Inter-assay Precision (CV%) | 8.7% - 15.2% | |
| Accuracy (Recovery) | 92% - 108.7% |
Visualizations
Caption: Experimental workflow for MK-4 quantification.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Menaquinone-4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Menaquinone-4 (MK-4), a crucial form of vitamin K2, in human plasma. The protocol employs a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE). Chromatographic separation is achieved using a C18 reversed-phase column, and detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive Atmospheric Pressure Chemical Ionization (APCI) source. The method was validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for clinical research and nutritional status assessment.[1][2][3]
Introduction
Vitamin K is a family of fat-soluble vitamins essential for human health. While vitamin K1 (phylloquinone) is primarily involved in blood coagulation, the vitamin K2 family (menaquinones) is increasingly recognized for its role in bone metabolism and cardiovascular health by regulating calcium deposition.[4][5] Menaquinone-4 (MK-4) is a significant member of the K2 family, acting as a cofactor for the enzyme γ-glutamyl carboxylase, which is vital for the activation of proteins like osteocalcin and Matrix Gla-protein (MGP).
Given the low circulating concentrations of MK-4 and the complexity of the plasma matrix, a robust and sensitive analytical method is critical for accurate quantification. LC-MS/MS offers superior selectivity and sensitivity compared to traditional methods like HPLC with fluorescence detection. This note provides a detailed protocol for a validated LC-MS/MS assay designed for researchers, scientists, and drug development professionals engaged in vitamin K research.
Experimental Protocols
Materials and Reagents
-
Standards: Menaquinone-4 (MK-4) and Menaquinone-4-d7 (MK-4-d7) internal standard (IS) were purchased from a reputable chemical supplier.
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, isopropanol, n-hexane, and ethanol.
-
Reagents: Formic acid (UPLC-MS-grade).
-
Plasma: Drug-free human plasma, potentially charcoal-stripped for calibration curve preparation.
-
SPE Cartridges: Oasis HLB (30 mg, 1cc) or equivalent.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of MK-4 (e.g., 0.3 mM) and MK-4-d7 (e.g., 30 mM) in ethanol and store at -20°C or lower in amber vials.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in ethanol to create calibration standards and QC spiking solutions.
-
Calibration Standards: Prepare calibration standards by spiking drug-free plasma with the appropriate working solutions to achieve a concentration range of 0.01 ng/mL to 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in bulk by spiking drug-free plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC (≤3x LLOQ), Medium QC, and High QC.
Sample Preparation Protocol
This protocol combines protein precipitation with solid-phase extraction for effective cleanup.
-
Aliquoting: Transfer 350 µL of plasma sample, calibrator, or QC into a 2 mL amber tube.
-
Internal Standard Addition: Add 50 µL of the MK-4-d7 internal standard working solution to each tube and vortex briefly.
-
Protein Precipitation: Add 175 µL of cold ethanol to denature proteins. Vortex for 2 minutes, then centrifuge at 3,500 rpm for 5 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of methanol/water (1:9, v/v) containing 1% formic acid.
-
Elute the analytes with 2 mL of a methanol/isopropanol/hexane mixture (2:1:1, v/v/v).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 150 µL of acetonitrile with 1% formic acid. Vortex thoroughly.
-
Injection: Transfer the reconstituted sample to an autosampler vial and inject 25 µL into the LC-MS/MS system.
Diagram of the Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. med.libretexts.org [med.libretexts.org]
Application Notes and Protocols for Menaquinone-4 (MK-4) Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-4 (MK-4), a vital member of the vitamin K2 family, plays a crucial role in various physiological processes, including bone metabolism and cardiovascular health.[1][2] Unlike other menaquinones that are primarily of bacterial origin, MK-4 is synthesized in animal tissues from dietary phylloquinone (vitamin K1) or menadione (vitamin K3).[2] Accurate quantification of MK-4 in different tissues is essential for understanding its biosynthesis, tissue-specific distribution, and pharmacological effects. However, the lipophilic nature of MK-4 and its low concentrations in complex tissue matrices present significant analytical challenges.[1][3]
These application notes provide a comprehensive overview of sample preparation techniques for the analysis of MK-4 in various tissue types. Detailed protocols for tissue homogenization, lipid extraction, saponification, and extract purification are presented to guide researchers in developing robust and reliable analytical methods. The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, or more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
Data Presentation: Performance of MK-4 Sample Preparation Techniques
The selection of a sample preparation method significantly impacts the accuracy, precision, and sensitivity of MK-4 quantification. The following tables summarize quantitative data from various studies, providing a reference for method selection and expected performance.
Table 1: Recovery and Precision of MK-4 Extraction Methods
| Method | Tissue/Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) | Analytical Technique | Reference |
| Liquid-Liquid Extraction (Hexane) & SPE | Human Serum | 94.0 - 108.7 | 3.2 - 15.2 (Intra- & Inter-assay CV) | LC-MS/MS | |
| Protein Precipitation & LLE (Hexane) | Human Serum | 98 - 110 | < 10 (Intra- & Inter-day CV) | HPLC-FLD | |
| Lipase Treatment & LLE (Hexane) | Pork | 94 - 125 | < 15 (Intra- & Inter-day) | LC-ESI-MS/MS |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for MK-4
| Tissue/Matrix | LOD | LOQ | Analytical Technique | Reference |
| Mouse Tissues (except adipose) | 2.5 pmol/g (LLOD for labeled MK-4) | 5 pmol/g (LLOD for unlabeled MK-4) | LC-MS | |
| Mouse Adipose Tissue | 5 pmol/g (LLOD for labeled MK-4) | 10 pmol/g (LLOD for unlabeled MK-4) | LC-MS | |
| Human Serum | - | 0.04 ng/mL | HPLC-FLD | |
| Food (Pork) | - | 0.5 µ g/100 g | LC-ESI-MS/MS |
LLOD: Lower Limit of Detection
Experimental Workflows and Logical Relationships
The following diagrams illustrate the common workflows for preparing tissue samples for MK-4 analysis.
Caption: General workflow for MK-4 analysis in tissues.
Caption: Detailed experimental workflow options.
Experimental Protocols
Note: All procedures involving menaquinones should be performed under low light conditions using amber glassware to prevent photodegradation.
Protocol 1: Tissue Homogenization
This protocol is a general guideline and should be optimized based on the tissue type.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Mortar and pestle (for hard tissues) or bead beater/rotor-stator homogenizer (for soft tissues)
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Anhydrous sodium sulfate
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample (typically 100-500 mg).
-
For hard tissues (e.g., bone): a. Pre-chill a mortar and pestle with liquid nitrogen. b. Place the frozen tissue in the mortar and add liquid nitrogen. c. Grind the tissue to a fine powder. d. Add anhydrous sodium sulfate (e.g., 1:10 w/w) and continue grinding to ensure all moisture is absorbed.
-
For soft tissues (e.g., liver, brain): a. Place the weighed tissue in a pre-chilled homogenization tube containing homogenization buffer and ceramic beads or use a rotor-stator homogenizer. b. Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.
-
Transfer the homogenate to a centrifuge tube.
-
Proceed immediately to one of the extraction protocols.
Protocol 2: Direct Lipid Extraction followed by optional SPE
This method is suitable for tissues with lower lipid content or when saponification is to be avoided.
Materials:
-
Tissue homogenate
-
Internal standard (e.g., d7-MK-4)
-
Extraction solvent (e.g., 2-propanol, hexane, ethanol)
-
Vortex mixer
-
Centrifuge
-
Solid-Phase Extraction (SPE) silica cartridge (e.g., 500 mg)
-
SPE wash solvents (e.g., n-hexane)
-
SPE elution solvent (e.g., diethyl ether:n-hexane mixture)
-
Nitrogen evaporator
Procedure:
-
To the tissue homogenate, add a known amount of internal standard.
-
Add the extraction solvent. A common ratio is 2-propanol:hexane (3:2, v/v).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (containing lipids and MK-4) to a clean tube.
-
Repeat the extraction of the lower aqueous layer with the organic solvent to maximize recovery.
-
Combine the organic extracts.
-
(Optional but Recommended) Solid-Phase Extraction Cleanup: a. Evaporate the combined organic extracts to dryness under a stream of nitrogen. b. Reconstitute the residue in a small volume of n-hexane (e.g., 2 mL). c. Condition a silica SPE cartridge with n-hexane. d. Load the sample onto the cartridge. e. Wash the cartridge with n-hexane to remove non-polar interfering lipids. f. Elute MK-4 using a solvent mixture such as 3:97 (v/v) diethyl ether:n-hexane.
-
Evaporate the final extract (or SPE eluate) to dryness under nitrogen.
-
Reconstitute the residue in a known volume of mobile phase suitable for the analytical instrument.
-
Transfer to an autosampler vial for analysis.
Protocol 3: Saponification and Extraction
This method is effective for high-fat tissues as it removes the bulk of triglycerides, which can interfere with chromatographic analysis.
Materials:
-
Tissue homogenate
-
Internal standard (e.g., d7-MK-4)
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 1 M)
-
Ascorbic acid or pyrogallol (antioxidant)
-
Water bath
-
Hexane
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Add a known amount of internal standard to the tissue homogenate.
-
Add a small amount of antioxidant (e.g., a few crystals of ascorbic acid) to prevent oxidative degradation of MK-4.
-
Add ethanolic KOH solution.
-
Incubate in a shaking water bath at a controlled temperature (e.g., 60-70°C) for 30-60 minutes. The sample should be protected from light.
-
After saponification, cool the sample to room temperature.
-
Add deionized water to stop the reaction and dilute the ethanol.
-
Add hexane to extract the unsaponifiable lipids, including MK-4.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at approximately 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction twice more.
-
Combine the hexane extracts.
-
Wash the combined extracts with deionized water to remove any remaining soap or alkali. Vortex and centrifuge as before, then discard the lower aqueous layer.
-
Evaporate the final hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Transfer to an autosampler vial for analysis.
Conclusion
The successful analysis of Menaquinone-4 in tissues is highly dependent on the initial sample preparation. The choice between direct lipid extraction and saponification-based methods will depend on the tissue's lipid content and the analytical instrumentation available. For complex or high-fat matrices, saponification followed by liquid-liquid extraction is often necessary to remove interfering compounds. For cleaner matrices or when using highly selective analytical techniques like LC-MS/MS, a direct extraction with an optional SPE cleanup step may be sufficient. It is crucial to validate the chosen method for each tissue type to ensure accurate and reproducible results. The use of an appropriate internal standard is essential to correct for any loss of MK-4 during the multi-step preparation process.
References
Application Notes and Protocols for Menaquinone-4 (MK-4) Extraction from Serum using Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menaquinone-4 (MK-4), a vital form of vitamin K2, plays a crucial role in various physiological processes, including bone metabolism and cardiovascular health. Accurate quantification of MK-4 in serum is essential for clinical research and drug development. However, the complex serum matrix, rich in proteins, presents a significant challenge for direct analysis. Protein precipitation is a fundamental and widely used technique to remove these interfering proteins, enabling cleaner extracts and more reliable downstream analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the extraction of Menaquinone-4 from serum using various protein precipitation methods. It includes a comparison of common precipitation agents, detailed experimental procedures, and expected performance metrics to guide researchers in selecting and implementing the most suitable method for their analytical needs.
Overview of Protein Precipitation for MK-4 Extraction
Protein precipitation is an effective and straightforward method for sample preparation.[1] It involves the addition of a precipitating agent to the serum sample, which disrupts the protein structure, leading to aggregation and precipitation. The precipitated proteins are then separated by centrifugation, and the supernatant containing the analyte of interest (MK-4) is collected for further processing.
Commonly used protein precipitation agents for MK-4 extraction include organic solvents such as acetonitrile, ethanol, and methanol.[2] The choice of solvent can influence the efficiency of protein removal and the recovery of MK-4. Following protein precipitation, a subsequent liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is often employed to further purify and concentrate the analyte.[1][3]
Comparison of Protein Precipitation Methods
The selection of a protein precipitation agent is a critical step in the development of a robust MK-4 extraction method. The ideal agent should provide high protein removal efficiency while maximizing the recovery of MK-4. The following table summarizes the performance of common protein precipitation agents based on literature data.
| Precipitating Agent | Typical Protocol | Recovery of MK-4 (%) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Key Advantages & Disadvantages |
| Acetonitrile | 3:1 (v/v) ratio of ACN to serum | 94.0 - 108.7 | 3.2 - 14.3 | 8.7 - 15.2 | Advantages: Efficient protein precipitation, good recovery of MK-4. Disadvantages: Can be a stronger solvent, potentially co-extracting more interferences. |
| Ethanol | 2:1 or 3:1 (v/v) ratio of Ethanol to serum | 98 - 110 | Not explicitly stated for MK-4, but generally good | Not explicitly stated for MK-4, but generally good | Advantages: Less harsh than acetonitrile, good for less stable compounds. Disadvantages: May be less efficient at precipitating some proteins compared to acetonitrile. |
| Methanol | 3:1 (v/v) ratio of Methanol to serum | Not explicitly stated for MK-4, but generally effective for small molecules | Not explicitly stated for MK-4 | Not explicitly stated for MK-4 | Advantages: Effective for precipitating a broad range of proteins. Disadvantages: Can be more denaturing to some analytes than ethanol. |
Note: The reported values are compiled from different studies and may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed protocols for MK-4 extraction from serum using different protein precipitation agents. All procedures should be performed under low light conditions to prevent the degradation of the light-sensitive MK-4.
Protocol 1: Acetonitrile Precipitation followed by Liquid-Liquid Extraction
This protocol is a widely used method that combines the efficiency of acetonitrile precipitation with the clean-up capabilities of liquid-liquid extraction.
Materials:
-
Serum sample
-
Acetonitrile (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Internal Standard (IS) solution (e.g., deuterated MK-4)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution and briefly vortex.
-
Add 400 µL of cold acetonitrile to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
To the supernatant, add 1 mL of n-hexane.
-
Vortex for 1 minute to extract MK-4 into the hexane layer.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction (steps 7-10) on the remaining aqueous layer and combine the hexane fractions.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis or an appropriate solvent for HPLC analysis.
Protocol 2: Ethanol Precipitation and Hexane Extraction
This protocol utilizes ethanol as the precipitating agent, which can be a gentler alternative to acetonitrile.
Materials:
-
Serum sample (500 µL)
-
Internal Standard (IS)
-
Ethanol (2 mL), absolute
-
n-Hexane (4 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of serum in a glass tube, add the internal standard.
-
Add 2 mL of ethanol and vortex for 30 seconds.
-
Add 4 mL of n-hexane and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the extraction of Menaquinone-4 from serum using protein precipitation followed by liquid-liquid extraction.
Caption: Workflow for MK-4 extraction from serum.
Downstream Analysis
Following extraction, the reconstituted samples are ready for analysis. The two most common analytical techniques for the quantification of MK-4 in serum are:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method often requires post-column reduction with zinc or platinum to enhance the fluorescence of menaquinones, providing good sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that allows for the accurate quantification of low concentrations of MK-4 in serum. It is often the preferred method for clinical and research applications due to its high selectivity.
Performance Characteristics
The following table summarizes typical performance characteristics for LC-MS/MS methods for the quantification of MK-4 in human serum after protein precipitation and extraction.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | |
| Limit of Detection (LOD) | 0.00375 ng/mL | |
| Recovery | 94.0 - 108.7% | |
| Intra-Assay CV | 3.2% - 14.3% | |
| Inter-Assay CV | 8.7% - 15.2% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low MK-4 Recovery | Incomplete protein precipitation. | Ensure proper solvent-to-serum ratio and vigorous vortexing. Use cold solvent. |
| Inefficient liquid-liquid extraction. | Ensure thorough mixing during the hexane extraction step. Perform a second extraction. | |
| Degradation of MK-4. | Protect samples from light at all stages. Avoid high temperatures during evaporation. | |
| High Variability in Results | Inconsistent pipetting. | Use calibrated pipettes and consistent technique. |
| Incomplete removal of precipitated protein. | Be careful not to disturb the protein pellet when collecting the supernatant. | |
| Interference Peaks in Chromatogram | Co-extraction of other serum components. | Optimize the LLE or consider adding a solid-phase extraction (SPE) clean-up step. |
Conclusion
Protein precipitation is a robust and efficient method for the initial clean-up of serum samples for the quantification of Menaquinone-4. The choice of precipitating agent, followed by a well-optimized extraction protocol, is crucial for achieving high recovery and reproducibility. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and implement reliable methods for MK-4 analysis in a research or drug development setting. For highly sensitive and specific quantification, coupling these extraction methods with LC-MS/MS is recommended.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantification of Menaquinone-4 Using a Stable Isotope-Labeled Internal Standard
Authored For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the calibration of analytical instruments, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Menaquinone-4 (MK-4). The use of a stable isotope-labeled internal standard, Menaquinone-4-13C6, is central to this method, ensuring high accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This document outlines the necessary reagents, step-by-step procedures for the preparation of calibration standards, and a comprehensive LC-MS/MS protocol. The provided methodologies are designed to be adaptable for various biological matrices, catering to the needs of researchers in drug development and clinical analysis.
Introduction
Menaquinone-4 (MK-4), a form of vitamin K2, plays a crucial role in various physiological processes, including blood coagulation and bone metabolism.[3][4] Accurate quantification of MK-4 in biological samples is essential for pharmacokinetic studies, clinical diagnostics, and drug efficacy trials. The inherent complexity of biological matrices necessitates a robust analytical method to overcome challenges such as ion suppression and extraction inconsistencies.
Stable isotope dilution analysis using a labeled internal standard is the gold standard for quantitative mass spectrometry.[2] this compound, a stable isotope-labeled analog of MK-4, serves as an ideal internal standard due to its chemical and physical similarity to the analyte. Its use allows for precise and accurate quantification by compensating for sample loss during preparation and variations in instrument response. This application note details a validated protocol for creating a calibration curve using this compound for the reliable measurement of MK-4.
Experimental Workflow
The overall experimental workflow for the quantification of Menaquinone-4 using a this compound internal standard is depicted in the following diagram.
Caption: Experimental workflow for MK-4 quantification.
Experimental Protocols
Materials and Reagents
-
Menaquinone-4 (Analyte)
-
This compound (Internal Standard)
-
HPLC Grade Methanol
-
HPLC Grade Acetonitrile
-
HPLC Grade Isopropyl Alcohol
-
Hexane
-
Ammonium Formate
-
Formic Acid
-
Ultrapure Water
-
Biological Matrix (e.g., human serum, plasma)
Preparation of Stock and Working Solutions
-
Menaquinone-4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Menaquinone-4 in ethanol to a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ethanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the Menaquinone-4 stock solution with a suitable solvent (e.g., methanol or acetonitrile) to cover the desired calibration range. A separate working solution of the internal standard should also be prepared.
Preparation of Calibration Standards
-
To a set of clean tubes, add a fixed volume of the blank biological matrix (e.g., 200 µL of serum).
-
Spike the matrix with increasing volumes of the Menaquinone-4 working solutions to create a calibration curve with at least 8-10 non-zero points.
-
Add a constant amount of the this compound internal standard working solution to each calibration standard and sample.
-
Vortex each tube thoroughly.
Sample Preparation (Liquid-Liquid Extraction Example)
-
To 200 µL of the prepared calibration standard or biological sample, add a protein precipitation agent (e.g., 600 µL of cold ethanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
| Parameter | Typical Setting |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Menaquinone-4 and this compound must be optimized. |
Data Presentation and Performance Characteristics
The performance of the assay should be validated according to regulatory guidelines. Key validation parameters are summarized below based on literature findings.
Table 1: Calibration Curve and Linearity
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Menaquinone-4 | Deuterated MK-4 | 0.03 - 10.0 | 0.994 | |
| Vitamin K1 | 13C6-Vitamin K1 | 0.077 - 26 | ≥0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (Bias %) | Reference |
| Menaquinone-4 | 0.05 | 14.3 | 15.2 | 10.7 | |
| 0.5 | 3.2 | 9.2 | 0.5 | ||
| 2.5 | 6.7 | 8.7 | 6.0 |
Table 3: Limits of Detection and Quantification
| Analyte | LLOQ (nmol/L) | LLOQ (ng/mL) | Reference |
| Menaquinone-4 | 0.14 | ~0.063 | |
| Vitamin K1 | - | 0.05 |
Conclusion
The protocol described in this application note provides a robust and reliable method for the quantification of Menaquinone-4 in biological matrices. The use of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required in research and development settings. This methodology can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Menaquinone-4 in Human Serum by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Menaquinone-4 (MK-4), a key form of vitamin K2, is essential for various physiological processes, including bone metabolism and cardiovascular health. Accurate quantification of MK-4 in biological matrices is crucial for clinical research, nutritional studies, and drug development. While Gas Chromatography-Mass Spectrometry (GC-MS) has been applied to the analysis of some vitamin K analogues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of MK-4. This preference is due to the high molecular weight and low volatility of MK-4, which make it more amenable to LC-MS/MS analysis, offering superior sensitivity, specificity, and a reduced need for chemical derivatization.[1][2]
This document provides a detailed protocol for the extraction and quantification of Menaquinone-4 from human serum using LC-MS/MS with a stable isotope-labeled internal standard.
Principle of the Method The method employs isotope dilution mass spectrometry for the accurate and precise quantification of MK-4. A known amount of a stable isotope-labeled internal standard (IS), Menaquinone-4-d7 (d7-MK-4), is added to the serum sample at the beginning of the extraction process. This IS behaves identically to the endogenous analyte (MK-4) during extraction, chromatographic separation, and ionization, but is differentiated by the mass spectrometer due to its higher mass.
Following a liquid-liquid extraction to isolate the lipid-soluble vitamins from the serum matrix, the extract is analyzed by LC-MS/MS. The analytes are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte (MK-4) to the internal standard (d7-MK-4) and comparing this ratio to a calibration curve generated from standards of known concentrations.
Experimental Protocol
Reagents and Materials
-
Standards: Menaquinone-4 (MK-4) and Deuterium-labeled Menaquinone-4 (d7-MK-4) internal standard.[3]
-
Solvents: LC-MS grade methanol, ethanol, isopropanol, n-hexane, and diethyl ether.[3]
-
Reagents: Ammonium fluoride, deionized water.[3]
-
Biological Matrix: Human serum, stored at -80°C and protected from light.
-
Labware: Glass tubes, volumetric flasks, pipettes, solid-phase extraction (SPE) cartridges (optional, for further cleanup).
Standard Solution Preparation
-
Stock Solutions (200 ng/mL): Separately dissolve accurately weighed amounts of MK-4 and d7-MK-4 in ethanol to prepare individual stock solutions at a final concentration of 200 ng/mL. Store these solutions at -20°C or lower, protected from light.
-
Working Standard Solutions: Serially dilute the MK-4 stock solution with ethanol to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the d7-MK-4 stock solution with ethanol to prepare the IS spiking solution. The final concentration should be appropriate for the expected range of MK-4 in the samples.
Sample Preparation (Liquid-Liquid Extraction)
-
Thawing: Thaw serum samples, calibration standards, and quality control (QC) samples on ice, protected from light.
-
Aliquoting: Transfer 500 µL of serum into a glass tube.
-
Internal Standard Spiking: Add 10 µL of the d7-MK-4 internal standard spiking solution to each tube.
-
Protein Precipitation: Add 2 mL of cold ethanol to denature proteins. Vortex briefly to mix.
-
Liquid-Liquid Extraction:
-
Add 4 mL of n-hexane to the tube.
-
Vortex vigorously for 3 minutes to ensure thorough mixing and extraction of the lipid-soluble components.
-
Centrifuge at 4°C and 3,220 x g for 10 minutes to separate the layers.
-
-
Collection: Carefully transfer the upper organic (n-hexane) layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried extract in 65 µL of isopropanol (or a suitable volume of the initial mobile phase). Vortex to ensure the residue is fully dissolved.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase Column (e.g., Kinetex EVO C18, 50 x 2.1 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Optimized to separate MK-4 from other matrix components (e.g., linear gradient from 80% B to 100% B over several minutes) |
| Column Temperature | 50°C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ion Source | APCI or ESI, Positive Ion Mode |
| Ion Source Temperature | 350 - 400°C |
| Multiple Reaction Monitoring (MRM) | See Table 3 for specific transitions |
Table 3: MRM Transitions for MK-4 and d7-MK-4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| MK-4 | 445.3 | 187.1 |
| d7-MK-4 (IS) | 452.3 | 194.1 |
Note: These are typical transition values and should be optimized on the specific instrument used.
Data Presentation and Method Performance
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio of MK-4 to d7-MK-4 against the concentration of the calibrators. A linear regression with a 1/x weighting factor is typically used. The concentration of MK-4 in unknown samples is then calculated from this regression equation.
Method Validation Summary
The performance of the method should be validated according to established guidelines. The following table summarizes typical performance characteristics for this type of assay.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.00375 - 0.1 ng/mL | |
| Intra-Assay Precision (%CV) | 3.2% - 14.3% | |
| Inter-Assay Precision (%CV) | 8.7% - 15.2% | |
| Accuracy (% Bias) | -6.0% to +10.7% |
| Recovery | 94.0% - 108.7% | |
Workflow Diagram
Caption: Workflow for MK-4 quantification.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Menaquinone-4 (MK-4)
Audience: Researchers, scientists, and drug development professionals.
Introduction Menaquinone-4 (MK-4) is a significant member of the Vitamin K2 family, a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and vascular health.[1][2][3] Found in animal products, MK-4 can also be synthesized in certain tissues from Vitamin K1.[4] Accurate and reliable quantification of MK-4 in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, clinical research, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering excellent separation and quantification capabilities.[1] This document provides a detailed protocol for the analysis of MK-4 using a reversed-phase HPLC method with UV detection.
Principle This method utilizes reversed-phase HPLC to separate Menaquinone-4 from other components in the sample matrix. MK-4, being a relatively non-polar compound, is retained by a C18 stationary phase. An isocratic mobile phase consisting of a mixture of an organic solvent (methanol) and an aqueous buffer is used to elute the analyte. Detection is achieved by a UV detector, as the 2-methyl-1,4-naphthoquinone ring structure of MK-4 exhibits strong absorbance at specific wavelengths, typically around 245 nm. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Preparation of Standard Solutions
a. MK-4 Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Menaquinone-4 reference standard.
-
Transfer the standard into a 10 mL amber volumetric flask to protect it from light.
-
Dissolve and make up the volume with ethanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C and protected from light.
b. Working Standard Solutions:
-
Prepare intermediate stock solutions by diluting the primary stock solution with ethanol.
-
Create a series of working standard solutions for the calibration curve by performing serial dilutions of the intermediate stock. For a linearity range of 0.5 - 3.0 µg/mL, spike the appropriate amount of working solution into a blank plasma matrix.
-
The final concentrations for the calibration curve could be, for example, 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 µg/mL.
-
Quality Control (QC) samples should be prepared independently at low, medium, and high concentrations within the calibration range (e.g., 0.5 µg/mL, 1.5 µg/mL, and 2.5 µg/mL).
Sample Preparation (from Plasma)
This protocol describes a protein precipitation method, which is a simple and effective technique for extracting MK-4 from plasma samples.
-
Pipette 150 µL of the plasma sample (or standard/QC) into a 2 mL microcentrifuge tube.
-
Add 10 µL of the appropriate working standard solution (for calibration standards) or ethanol (for unknown samples).
-
Add the precipitating agent. A common choice is acetonitrile. Add 100-200 µL of acetonitrile to the tube.
-
Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 5,000-10,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant and transfer it to an HPLC vial for analysis.
-
Inject the prepared sample into the HPLC system.
Data Presentation
Quantitative data from various validated methods are summarized below for easy comparison.
Table 1: HPLC Chromatographic Conditions for MK-4 Analysis
| Parameter | Method 1 (HPLC-UV) | Method 2 (UFLC-DAD) |
|---|---|---|
| Column | T3 Column | SHIMPAC C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (95:5, v/v), pH 3 | Isopropyl Alcohol:Acetonitrile (50:50, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | Ambient |
| Detection | UV at 245 nm | DAD at 269 nm |
| Injection Vol. | 20 µL (Typical) | 20 µL (Typical) |
| Run Time | ~10 minutes | 10 minutes |
| Retention Time | Not specified | 5.5 ± 0.5 min |
Table 2: Summary of Method Validation Parameters for MK-4 Quantification
| Parameter | Method 1 (HPLC-UV in Human Plasma) | Method 2 (UFLC-DAD in Rabbit Plasma) | Method 3 (HPLC-Fluorescence) |
|---|---|---|---|
| Linearity Range | 0.5 - 3.0 µg/mL | 0.374 - 6.0 µg/mL | Not specified |
| Correlation Coeff. (R²) | > 0.99 | 0.9934 | Not specified |
| Limit of Detection (LOD) | Not specified | 0.187 µg/mL | 0.03 - 0.04 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.85 µg/mL | 0.03 - 0.04 ng/mL |
| Accuracy (% Difference) | 6.18% - 8.74% | Recovery: 90.9% - 94.3% | Recovery: 98% - 110% |
| Precision (% CV / % RSD) | 5.50% - 17.42% | < 10% | < 10% |
Visualizations
Experimental Workflow
The overall workflow for the analysis of Menaquinone-4 from sample acquisition to final reporting is illustrated below.
Sample Preparation Protocol
A detailed visualization of the protein precipitation protocol for plasma samples is provided below.
References
- 1. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LT035 Analysis of vitamin K in foods using HPLC with column-switching | Technical Information | GL Sciences [glsciences.com]
- 3. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 4. alphalabs.co.uk [alphalabs.co.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in Menaquinone-4 LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Menaquinone-4 (MK-4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate ion suppression, ensuring accurate and reproducible quantification of MK-4 in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for MK-4 analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Menaquinone-4, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1] Given that MK-4 is often analyzed in complex biological matrices like plasma or serum, which are rich in lipids, proteins, and salts, it is particularly susceptible to ion suppression.[2]
Q2: What are the common causes of ion suppression in the LC-MS/MS analysis of MK-4?
A2: Ion suppression in MK-4 analysis can stem from several sources:
-
Endogenous matrix components: These are substances naturally present in the biological sample. For MK-4, which is a lipophilic molecule, phospholipids are a major cause of ion suppression. Other interfering substances include salts, proteins, and other small molecules.
-
Exogenous substances: These are contaminants introduced during sample collection or preparation. Examples include anticoagulants (e.g., heparin), plasticizers from lab consumables, and dosing vehicles in preclinical studies.
-
Mobile phase additives: While necessary for good chromatography, some additives can cause ion suppression. For instance, trifluoroacetic acid (TFA) is a strong ion-pairing agent that can significantly suppress the signal in electrospray ionization (ESI).
-
High analyte concentration: At very high concentrations, the analyte itself can saturate the detector, leading to a non-linear response that can be mistaken for suppression.
Q3: How can I confirm that ion suppression is affecting my MK-4 signal?
A3: A post-column infusion experiment is the standard method to identify regions of ion suppression in your chromatogram. This technique involves infusing a constant flow of an MK-4 solution into the LC eluent after the analytical column but before the mass spectrometer. When a blank, extracted matrix sample is injected, any dip in the constant baseline signal of MK-4 indicates the retention time at which matrix components are eluting and causing ion suppression.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with ion suppression?
A4: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C or ²H). For MK-4, a ¹³C-labeled version would be ideal. A SIL-IS is the most effective way to compensate for ion suppression because it has nearly identical physicochemical properties to the analyte. This means it will co-elute with MK-4 and experience the same degree of ionization suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of matrix effects.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
If you suspect ion suppression is affecting your MK-4 assay, follow this systematic approach to diagnose and quantify the issue.
Caption: A workflow for diagnosing and quantifying ion suppression.
Experimental Protocol: Quantitative Matrix Effect Assessment
This experiment will provide a numerical value for the extent of signal suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of MK-4 into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established procedure. Spike the same amount of MK-4 as in Set A into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same amount of MK-4 as in Set A into the blank biological matrix before the extraction procedure. (This set is for assessing recovery).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for MK-4.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, use the following strategies to minimize its impact. The choice of strategy will depend on the severity of the suppression and the resources available.
References
Technical Support Center: Menaquinone-4 (MK-4) Recovery from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery and quantification of Menaquinone-4 (MK-4) from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying MK-4 in biological samples?
A1: The most prevalent methods for MK-4 quantification are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-FLD often requires post-column reduction using zinc or a zinc-containing mobile phase to enhance sensitivity.[1][3] LC-MS/MS is highly sensitive and selective, making it ideal for detecting the typically low endogenous concentrations of MK-4 in biological samples.[4]
Q2: Why is MK-4 recovery from biological matrices often challenging?
A2: Several factors contribute to the difficulty in recovering MK-4:
-
Low Concentrations: MK-4 circulates in the bloodstream at very low levels (ng/mL range), making detection difficult.
-
Lipophilic Nature: As a fat-soluble vitamin, MK-4 is embedded within complex lipid matrices, requiring efficient extraction methods to separate it from interfering substances like triglycerides.
-
High Abundance Proteins: In plasma and serum, high-abundance proteins like albumin can interfere with extraction and analysis.
-
Instability: MK-4 is susceptible to degradation from exposure to light and alkaline conditions.
Q3: What is the best way to store biological samples intended for MK-4 analysis?
A3: To prevent degradation, samples should be protected from light and stored at low temperatures. For long-term storage, -80°C is recommended. It is crucial to minimize freeze-thaw cycles. Stock solutions of MK-4 standards are typically stored at -20°C or -80°C in an amber vial to protect from light.
Q4: What is the difference in bioavailability between MK-4 and MK-7, and how does this affect analysis?
A4: MK-4 has a much shorter half-life and lower bioavailability compared to longer-chain menaquinones like MK-7. Following supplementation, serum MK-7 levels increase significantly and remain elevated for an extended period, while MK-4 levels may not show a detectable increase and return to baseline quickly. This means that detecting endogenous or recently supplemented MK-4 requires highly sensitive analytical methods and precisely timed sample collection.
Q5: How can I mitigate matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, where co-eluting substances suppress or enhance the ionization of the analyte, are a common challenge. Strategies to mitigate these effects include:
-
Efficient Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering lipids and other compounds.
-
Stable Isotope-Labeled Internal Standard: The use of a deuterated internal standard for MK-4 is the most effective way to compensate for matrix effects and variations in recovery.
-
Calibration Approaches: Constructing calibration curves in the same matrix as the sample (e.g., vitamin K-depleted serum) can help compensate for matrix effects.
Troubleshooting Guide
Problem: My MK-4 recovery is consistently low.
| Potential Cause | Recommended Solution | Citation |
| Incomplete Extraction | The lipophilic nature of MK-4 requires thorough extraction. Perform multiple extraction steps (e.g., three successive extractions with hexane or another suitable organic solvent). Ensure vigorous mixing/vortexing to maximize the interaction between the solvent and the sample matrix. | |
| Inefficient Protein Precipitation | If using a protein precipitation method, ensure the ratio of precipitating solvent (e.g., acetonitrile, ethanol) to sample is optimal. Insufficient solvent may lead to incomplete protein removal, trapping the analyte. | |
| Analyte Degradation | MK-4 is sensitive to light and alkaline pH. Protect samples from light at all stages by using amber vials or covering tubes with foil. Avoid alkaline conditions during extraction and handling. | |
| Poor SPE Cartridge Performance | Ensure the SPE cartridge is appropriate for lipid-soluble compounds (e.g., silica-based). Properly condition and equilibrate the cartridge before loading the sample. Optimize the wash and elution solvent compositions to ensure interfering lipids are removed without prematurely eluting the MK-4. |
Problem: I'm observing high variability between replicate samples.
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Sample Handling | Standardize every step of the sample preparation process, from thawing to extraction and injection. Ensure precise and consistent volumes are used for all reagents and solvents. Automated liquid handling systems can improve reproducibility. | |
| Sample Evaporation | When evaporating organic solvents, avoid drying the residue completely for extended periods, as this can make reconstitution difficult and lead to analyte loss. A gentle stream of nitrogen is typically used for evaporation. | |
| Preanalytical Errors | Variability can be introduced during blood collection and initial processing. Standardize procedures for phlebotomy, the type of anticoagulant used, and the time and speed of centrifugation. |
Problem: My chromatogram shows interfering peaks near the MK-4 peak.
| Potential Cause | Recommended Solution | Citation |
| Insufficient Chromatographic Resolution | Optimize the HPLC/UPLC method. Adjust the mobile phase composition (e.g., the ratio of organic solvents) or switch to a different column with higher selectivity for lipophilic compounds (e.g., a C18 or C30 column). | |
| Co-eluting Lipids | Improve the sample cleanup process. A multi-step approach combining liquid-liquid extraction with solid-phase extraction can effectively remove a broader range of interfering lipids. | |
| Matrix Interference | For LC-MS/MS, ensure the selected precursor-to-product ion transition (MRM) is highly specific to MK-4 and free from isobaric interferences. |
Quantitative Data Summaries
The following tables summarize key quantitative data from published methods for MK-4 analysis in biological matrices.
Table 1: Comparison of MK-4 Recovery and Method Sensitivity in Human Serum/Plasma
| Method | Extraction Technique | Recovery (%) | Limit of Quantification (LOQ) | Citation |
| HPLC-FLD | Hexane LLE followed by SPE | 98 - 110% | 0.04 ng/mL | |
| LC-MS/MS | Protein Precipitation & LLE | 94.0 - 108.7% | Not specified, but reference range starts at 0.050 ng/mL | |
| UFLC-DAD | Protein Precipitation | Not specified, but accuracy was <15% RSD | 0.374 µg/mL (374 ng/mL) | |
| HPLC-UV | Acetonitrile Protein Precipitation | Not specified, but meets EMA guidelines | 0.5 µg/mL (500 ng/mL) |
Note: DAD (Diode Array Detector) and UV detectors generally lack the sensitivity required for endogenous MK-4 levels, hence the higher LOQ values.
Table 2: Precision of Various MK-4 Quantification Methods
| Method | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Citation |
| HPLC-FLD | Human Serum | 8.4% | 9.4 - 9.7% | |
| LC-MS/MS | Human Serum | 3.2 - 14.3% | 8.7 - 15.2% | |
| UFLC-DAD | Rabbit Plasma | < 10% | < 10% |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for MK-4 analysis involves several key stages, from sample collection to final quantification.
Protocol 1: Liquid-Liquid Extraction (LLE) and SPE for MK-4 from Human Serum
This protocol is adapted from the method described by Kopper et al. (2019).
-
Sample Preparation: To 500 µL of serum, add 10 µL of an internal standard solution (e.g., a proprietary vitamin K derivative or stable isotope-labeled MK-4).
-
Protein Denaturation: Add 2 mL of ethanol and mix briefly.
-
Liquid-Liquid Extraction: Add 4 mL of n-hexane, vortex for 5 minutes, and then centrifuge for 10 minutes at approximately 3,700 x g.
-
Solvent Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitution for SPE: Dissolve the lipid extract in 2 mL of hexane.
-
SPE Column Preparation: Condition a silica SPE cartridge (e.g., Sep-Pak) by washing it with 3 x 3 mL of hexane.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 x 3 mL of hexane to remove non-polar interfering lipids.
-
Elution: Elute the vitamin K fraction with 3 x 3 mL of a diethyl ether:hexane mixture (e.g., 3:97 v/v).
-
Final Evaporation & Reconstitution: Evaporate the eluate under nitrogen and reconstitute the final residue in 100 µL of a suitable solvent (e.g., isopropanol or mobile phase) for HPLC analysis.
Protocol 2: HPLC with Fluorescence Detection
This protocol is a general guide based on common methodologies.
-
HPLC System: An HPLC system equipped with a fluorescence detector and a post-column reduction reactor.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 or 5 µm particle size).
-
Mobile Phase: A mixture of organic solvents such as methanol, isopropanol, and acetonitrile is common. A zinc chloride buffer may also be included. An example mobile phase is 85% Methanol / 9% Isopropanol / 5% Acetonitrile / 1% Zinc Chloride solution.
-
Flow Rate: Typically 1.0 mL/min.
-
Post-Column Reduction: Pass the column eluate through a reactor containing metallic zinc powder to reduce the menaquinone to its fluorescent hydroquinone form.
-
Fluorescence Detection: Set the excitation wavelength to approximately 246 nm and the emission wavelength to 430 nm.
-
Quantification: Create a calibration curve using standards of known concentrations. Quantification is based on the peak area ratio of MK-4 to the internal standard.
Biological Pathways Involving MK-4
Menaquinone-4 is not only a crucial cofactor in the vitamin K cycle for protein carboxylation but also acts as a transcriptional regulator by activating the steroid and xenobiotic receptor (SXR).
References
- 1. researchgate.net [researchgate.net]
- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Vitamin K Isomers with Menaquinone-4-13C6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of vitamin K isomers, with a specific focus on utilizing Menaquinone-4-13C6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for vitamin K analysis?
A1: Using a stable isotope-labeled internal standard (IS) like this compound is crucial for accurate quantification in mass spectrometry-based assays.[1] It mimics the analyte of interest (Menaquinone-4) throughout the sample preparation and ionization process. This helps to compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate results. Deuterated analogs are also commonly used for this purpose.[1]
Q2: What are the main challenges in the chromatographic separation of vitamin K isomers?
A2: The primary challenges stem from their high hydrophobicity (high LogP values), low physiological concentrations, and structural similarity.[2][3][4] These characteristics can lead to poor peak shape, low sensitivity, and difficulty in resolving isomers, such as the cis/trans isomers of vitamin K1. Additionally, vitamin K compounds are prone to adhering to glass and plastic surfaces and can be difficult to ionize for mass spectrometry detection.
Q3: Should I use normal-phase or reversed-phase chromatography for vitamin K separation?
A3: Both normal-phase (NP) and reversed-phase (RP) chromatography can be used, but reversed-phase HPLC (RP-HPLC) is more common.
-
Reversed-phase HPLC: Offers excellent versatility and reproducibility, especially with buffered aqueous mobile phases. It is compatible with a wide range of detectors, including mass spectrometers. C18 and C30 columns are frequently used.
-
Normal-phase HPLC: Can be advantageous for separating isomers that co-elute in reversed-phase systems. It is particularly effective for distinguishing between polar and lipophilic substances. However, it may require gradient elution and can be less amenable to some detection methods like post-column fluorescence.
Q4: What type of mass spectrometry ionization is best for vitamin K analysis?
A4: Atmospheric Pressure Chemical Ionization (APCI) is frequently used and has been shown to be effective for the analysis of hydrophobic and poorly ionizable compounds like vitamin K isomers. Electrospray ionization (ESI) has also been successfully applied, although the hydrophobic nature of vitamin K can make it challenging.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH or composition. | - Use a column with high-purity silica or a different stationary phase (e.g., Biphenyl).- Reduce the injection volume or sample concentration.- Optimize the mobile phase; for RP-HPLC, ensure adequate organic solvent strength. For NP-HPLC, adjust the polar modifier concentration. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization.- Matrix suppression.- Adsorption of analytes to vials or tubing.- Low extraction recovery. | - Optimize MS source parameters (e.g., temperature, gas flows for APCI).- Improve sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.- Use deactivated glass vials or polypropylene vials.- Optimize the extraction solvent and procedure; ensure complete evaporation and reconstitution in a compatible solvent. |
| Co-elution of Isomers (e.g., cis/trans Vitamin K1) | - Insufficient column selectivity. | - Use a C30 column, which offers high shape selectivity for structurally related isomers.- Optimize the column temperature; lower temperatures (e.g., 15°C) can improve the resolution of vitamin K1 isomers.- Consider using normal-phase chromatography, which can offer different selectivity for isomers. |
| Poor Reproducibility of Retention Times | - Inadequate column equilibration.- Temperature fluctuations.- Mobile phase composition changes. | - Ensure sufficient column equilibration time, especially for normal-phase methods which can require longer equilibration.- Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and use a high-quality sparger to prevent dissolved gas. |
| Internal Standard (this compound) Signal is Low or Absent | - Incorrect spiking procedure.- Degradation of the internal standard.- MS settings not optimized for the labeled compound. | - Ensure the IS is added at the very beginning of the sample preparation process.- Protect standards from light, as vitamin K compounds are light-sensitive.- Verify the MRM transition and collision energy for this compound. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Vitamin K in Human Plasma
This protocol is adapted from methodologies described for the quantitative determination of vitamin K isomers in plasma.
1. Sample Preparation (LLE and SPE)
-
To a 350 µL plasma sample, add 50 µL of the internal standard solution (this compound in a suitable solvent).
-
Add 175 µL of ethanol to precipitate proteins. Vortex for 2 minutes.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Load the supernatant onto an Oasis® HLB solid-phase extraction (SPE) cartridge.
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Wash the cartridge with 1 mL of methanol/water (1:9) with 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.
-
Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).
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Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: Kinetex 5 µm EVO C18 (50 x 2.1 mm) or similar.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a higher percentage of A, ramping up to a high percentage of B to elute the hydrophobic vitamin K isomers, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.7 mL/min.
-
Column Temperature: 50°C.
3. Mass Spectrometry Conditions
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.
-
Nebulizer Current: 3 µA.
-
Probe Temperature: 400°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Menaquinone-4 and this compound would need to be determined.
Quantitative Data Summary
The following tables summarize typical performance data from various published methods for vitamin K analysis.
Table 1: Lower Limits of Quantitation (LLOQ) for Vitamin K Isomers in Plasma/Serum
| Analyte | LLOQ (nmol/L) | LLOQ (ng/mL) | Method | Reference |
| Phylloquinone (K1) | 0.14 | ~0.06 | LC-MS/MS | |
| Menaquinone-4 (MK-4) | 0.14 | ~0.06 | LC-MS/MS | |
| Menaquinone-7 (MK-7) | 4.40 | ~2.84 | LC-MS/MS | |
| (E)-vitamin K1 | - | 0.500 | LC-MS/MS | |
| Vitamin K1 | - | 0.05 | UPLC-MS/MS |
Table 2: Example Chromatographic Parameters
| Analyte | Retention Time (min) | Column | Mobile Phase | Reference |
| Menaquinone-4 (MK-4) | 1.9 | Kinetex 5 µm EVO C18 | Water / Acetonitrile/Isopropanol | |
| Phylloquinone (K1) | 2.0 | Kinetex 5 µm EVO C18 | Water / Acetonitrile/Isopropanol | |
| Menaquinone-7 (MK-7) | 2.3 | Kinetex 5 µm EVO C18 | Water / Acetonitrile/Isopropanol | |
| Vitamin K1 isomers & MK-4 | < 3 | ACQUITY UPC² HSS C₁₈ SB | CO₂ / Modifier |
Visualizations
Caption: General workflow for Vitamin K analysis using an internal standard.
Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 4. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
Troubleshooting low signal intensity for Menaquinone-4 in mass spectrometry
Welcome to the technical support center for troubleshooting issues related to the mass spectrometry analysis of Menaquinone-4 (MK-4). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common challenges and optimize their experimental results.
Troubleshooting Guides
This section offers step-by-step guidance in a question-and-answer format to address specific issues encountered during MK-4 analysis.
Q1: My MK-4 signal is very low or completely absent. Where should I begin troubleshooting?
A low or absent signal for Menaquinone-4 can originate from multiple stages of the analytical workflow. A systematic approach is crucial to identify the root cause efficiently. Start by evaluating your workflow from sample preparation through to data acquisition.
The following workflow provides a logical sequence for troubleshooting:
Caption: General troubleshooting workflow for low MK-4 signal.
Q2: How can I optimize my sample preparation for better MK-4 recovery?
Optimizing sample preparation is critical, as MK-4 is a non-polar, fat-soluble vitamin often present at low concentrations in complex biological matrices.[1] Inefficient extraction or degradation during preparation can significantly reduce signal intensity.
Key Considerations:
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Protein Precipitation: Begin by denaturing proteins to release MK-4. Ethanol is commonly used for this purpose.[2]
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Extraction Method: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective.
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Minimize Degradation: MK-4 is sensitive to light. All sample preparation steps should be performed in tubes protected from light.[4]
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Internal Standard (IS): Use a deuterated internal standard (e.g., MK-4-d7) to account for variability in extraction and ionization. The IS should be added at the very beginning of the sample preparation process.
Experimental Protocol: Liquid-Liquid Extraction (LLE) for MK-4 from Serum
This protocol is adapted from established methods for vitamin K analysis.
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To 500 µL of serum in a glass tube, add 50 µL of an internal standard solution (e.g., 1000 ng/mL MK-4-d7). Vortex briefly.
-
Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.
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Add 4 mL of hexane. Vortex vigorously for 1 minute to extract the lipids, including MK-4.
-
Centrifuge at low speed (e.g., 3500 rpm) for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a new clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 150-200 µL of the initial mobile phase (e.g., 1:3 water and methanol or acetonitrile). Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Q3: Which ionization source is better for MK-4, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
The choice of ionization source is critical for non-polar molecules like MK-4. While ESI is more common, APCI often provides better sensitivity for hydrophobic compounds with poor ionization characteristics.
-
APCI is generally preferred for non-polar to moderately polar compounds and is less susceptible to ion suppression from matrix components. Several studies report successful quantification of MK-4 using APCI in positive ion mode.
-
ESI can also be used, and some methods have achieved good sensitivity with it. However, one study directly comparing the two found that APCI reported lower sensitivity than their ESI method, suggesting that optimization is key and system-dependent. Another comparison showed that for a similar compound, the ESI signal was 5 times higher than APCI.
The optimal choice may depend on your specific instrumentation, sample matrix, and mobile phase composition. It is recommended to test both sources if available.
Caption: Decision logic for selecting an MS ionization source for MK-4.
Data Summary: Comparison of Ionization Sources
| Feature | Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) |
| Principle | Gas-phase chemical ionization | Ionization from charged droplets |
| Best For | Non-polar to moderately polar analytes | Polar to moderately polar analytes |
| Matrix Effects | Generally less susceptible to ion suppression | More prone to ion suppression |
| MK-4 Suitability | Highly suitable; often recommended | Suitable, but may require more optimization |
| Reported Sensitivity | Varies; some studies show high sensitivity, while others report lower sensitivity than their optimized ESI method | Can be very sensitive but is highly dependent on mobile phase and source conditions |
Q4: What are the optimal mass spectrometer parameters for MK-4 analysis?
Optimal parameters are instrument-specific, but published methods provide excellent starting points. Analysis is typically performed on a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
Data Summary: Recommended LC-MS/MS Parameters for MK-4
| Parameter | Typical Value / Setting | Rationale & Comments |
| Ionization Mode | Positive Ion (+) | MK-4 readily forms [M+H]⁺ or other adducts. |
| Ionization Source | APCI or ESI | See Q3. APCI is often a good starting point. |
| MRM Transition 1 (Quantifier) | m/z 445.3 → 187.1 | This transition is commonly used and provides good specificity. |
| MRM Transition 2 (Qualifier) | m/z 445.3 → 225.1 | Used to confirm analyte identity. |
| Collision Energy (CE) | 20 - 40 eV | Must be optimized for your specific instrument. Start in the middle of this range and tune for maximum signal of the product ion. |
| Source Gas Temp (APCI) | 350 °C | A good starting point for efficient vaporization. |
| Sheath/Nebulizer Gas | Instrument Dependent | Optimize according to manufacturer guidelines to ensure stable spray. Typical ESI values are 8 L/min gas flow and 28 psi nebulizer. |
| Dwell Time | 50 - 100 ms | Ensure at least 12-15 data points across the chromatographic peak. |
Note: The exact m/z values may vary slightly based on instrument calibration and resolution.
Q5: How do I choose the right LC conditions to improve MK-4 signal and peak shape?
Good chromatography is essential for sensitivity. Poor peak shape (e.g., broad or tailing peaks) will result in a lower signal-to-noise ratio and reduced intensity.
-
LC Column: A C18 reversed-phase column is the standard choice. Columns with unique organo-silica grafting (e.g., Kinetex EVO C18) have shown high efficiency for hydrophobic analytes like MK-4. Atypical fluorinated reversed-phase columns have also been used successfully.
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Mobile Phase: A binary gradient system is common.
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Solvent A: Water with an additive like 0.1% formic acid or ammonium formate to aid ionization.
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Solvent B: An organic solvent mixture. Methanol is frequently used. Some methods use mixtures like Acetonitrile/Isopropanol (1:1, v/v) to improve solubility and elution of the highly hydrophobic MK-4.
-
-
Gradient: A fast gradient that rapidly increases the organic solvent percentage is typically used to elute the non-polar MK-4 from the C18 column.
-
Flow Rate: Typical analytical flow rates are between 0.4 - 0.6 mL/min.
Frequently Asked Questions (FAQs)
What are the typical MRM transitions for Menaquinone-4?
The most commonly reported and reliable MRM transitions for the [M+H]⁺ precursor ion (m/z 445.3) are:
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Quantifier: m/z 445.3 → 187.1
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Qualifier: m/z 445.3 → 225.1
Always confirm these transitions and optimize the collision energy on your specific instrument.
Why is my baseline noisy, and how can it affect my MK-4 signal?
A high or noisy baseline reduces the signal-to-noise ratio (S/N), making it difficult to detect and accurately integrate low-level peaks. Common causes include:
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Contaminated Solvents/System: Use high-purity, LC-MS grade solvents. Contaminants can build up in the system.
-
Gas Leaks: Check for leaks in the gas supply lines or at connections, as this can introduce atmospheric noise (N₂, O₂).
-
Column Bleed: Operating a column near its maximum temperature or using an old column can cause the stationary phase to "bleed," creating a high background signal.
-
Dirty MS Source: A contaminated ion source is a frequent cause of noise and signal suppression. Regular cleaning is essential.
Could matrix effects be suppressing my MK-4 signal? How do I check for this?
Yes, matrix effects are a significant challenge, especially when using ESI. Co-eluting compounds from the sample matrix (e.g., lipids, phospholipids) can compete with MK-4 for ionization, suppressing its signal.
-
How to Check: Perform a post-extraction spike experiment. Compare the signal intensity of an MK-4 standard in a clean solvent to the signal of the same standard spiked into the matrix extract after sample preparation. A significantly lower signal in the matrix sample indicates ion suppression.
Is an internal standard absolutely necessary for MK-4 quantification?
Yes. Due to the multi-step sample preparation and potential for ion suppression, an internal standard (IS) is critical for accurate and precise quantification. A stable isotope-labeled internal standard, such as Menaquinone-4-d7, is ideal as it co-elutes with MK-4 and behaves nearly identically during extraction and ionization, correcting for any losses or signal variability.
What are the expected concentrations of MK-4 in healthy human serum or plasma?
MK-4 concentrations are typically very low in healthy individuals and can vary widely. Understanding the expected range helps determine if your method has sufficient sensitivity.
Data Summary: Reported MK-4 Concentrations in Healthy Adults
| Study Population | Mean/Median Concentration (ng/mL) | Range (ng/mL) |
| Healthy Central European Population | N/A | 0.050 – 1.598 |
| Healthy Japanese Subjects | 0.15 ± 0.17 | N/A |
| Clinical Study Baseline (USA) | N/A | 0.33 – 0.57 |
These values demonstrate that a lower limit of quantification (LLOQ) of at least 0.05 ng/mL is desirable for clinical research.
References
Selecting the optimal ionization mode for Menaquinone-4-13C6 detection
Welcome to the technical support center for the mass spectrometric detection of Menaquinone-4-13C6 (MK-4-13C6). This guide provides answers to frequently asked questions and troubleshooting advice to help you select the optimal ionization mode for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Menaquinone-4 that influence the choice of ionization mode?
Menaquinone-4 (MK-4) is a fat-soluble vitamin (Vitamin K2) characterized by a naphthoquinone head and a geranylgeranyl isoprenoid side chain.[1][2] Its key properties are:
-
Low Polarity: The long hydrocarbon side chain makes the molecule nonpolar and lipophilic.
-
Thermal Stability: MK-4 is relatively stable and can withstand the temperatures used in sources like APCI.[3]
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Lack of Readily Ionizable Sites: The molecule does not have acidic or basic functional groups that are easily charged in solution, which is a prerequisite for efficient electrospray ionization.
The 13C6 stable isotope label in this compound does not significantly alter these chemical properties; it only increases the molecular weight by 6 Da, which is essential for its use as an internal standard.
Q2: Which ionization mode, ESI or APCI, is theoretically better for this compound?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for vitamin analysis, but they operate on different principles, leading to a theoretical preference for APCI.[4]
-
Atmospheric Pressure Chemical Ionization (APCI): This technique is generally preferred for relatively nonpolar and thermally stable compounds of lower molecular weight that are not easily ionized in solution.[3] APCI uses a heated nebulizer to vaporize the sample and mobile phase. A corona discharge then ionizes the mobile phase solvent molecules, which in turn ionize the analyte through gas-phase chemical reactions (proton transfer or charge transfer). Given MK-4's nonpolar nature, APCI is often a more robust and sensitive choice.
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Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for polar, thermally labile, and large molecules that are already ionized in solution. For nonpolar molecules like MK-4, ESI is less efficient. Ionization, if it occurs, is typically mediated by the formation of adducts with ions present in the mobile phase, such as ammonium ([M+NH4]+) or sodium ([M+Na]+). While some methods have successfully used ESI for MK-4, they often report lower sensitivity compared to APCI.
The logical relationship for selecting an ionization source based on analyte properties is visualized below.
Q3: What are the expected precursor ions for this compound in ESI and APCI?
The expected precursor ion will differ between the two modes. For this compound (exact mass ~450.34 g/mol ), you should look for the following in positive ion mode:
| Ionization Mode | Common Precursor Ion(s) | Ion Formation Mechanism |
| APCI | [M+H]+ | Proton transfer from ionized mobile phase molecules. |
| ESI | [M+NH4]+, [M+Na]+, [M+K]+ | Adduct formation with cations present in the mobile phase or from sample matrix/glassware. |
Note: The formation of protonated molecules ([M+H]+) in ESI is less likely due to the absence of a basic site on the MK-4 molecule. The use of mobile phase modifiers like ammonium formate can promote the formation of the ammonium adduct [M+NH4]+.
Troubleshooting Guide
Problem: Low or no signal intensity for this compound.
This is a common issue that can be systematically diagnosed. Follow these steps to identify the root cause.
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Isolate the Mass Spectrometer: Bypass the LC system by infusing a freshly prepared standard solution of MK-4-13C6 directly into the ion source.
-
Signal is good: The problem is likely with your LC method (e.g., poor chromatography, incorrect mobile phase) or sample preparation.
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Signal is still low/absent: The issue lies within the mass spectrometer settings or the ion source itself. Proceed to the next steps.
-
-
Verify Ion Source Suitability:
-
As discussed, APCI is often more suitable for nonpolar compounds like MK-4. If you are using ESI and getting a low signal, switching to APCI is the first and most critical troubleshooting step.
-
One study on vitamin K analysis noted that while they tested APCI, their ESI method proved more sensitive in their laboratory setup, underscoring the need to test both.
-
-
Optimize Ion Source Parameters:
-
APCI: Key parameters include vaporizer temperature and corona discharge current. Ensure the temperature is high enough to volatilize the analyte without causing thermal degradation.
-
ESI: Critical parameters include capillary voltage, nebulizing gas pressure, and drying gas temperature/flow rate.
-
A dirty ion source is a frequent cause of poor signal. Ensure the capillary, cone, and lenses are clean according to the manufacturer's maintenance schedule.
-
-
Check Mobile Phase Composition:
-
For ESI: The presence of adduct-forming cations is crucial. Ensure your mobile phase contains an additive like ammonium formate (~5-10 mM) to promote [M+NH4]+ formation. Using ultra-pure solvents is essential to avoid contamination.
-
For APCI: The mobile phase must be amenable to gas-phase reactions. Protic solvents like methanol are excellent for promoting proton transfer.
-
The workflow for troubleshooting a low signal is illustrated below.
Experimental Protocols
Protocol: Determining the Optimal Ionization Mode (ESI vs. APCI)
This protocol provides a step-by-step method to compare the performance of ESI and APCI for this compound detection.
1. Objective: To empirically determine whether ESI or APCI yields higher sensitivity and a better signal-to-noise ratio for this compound.
2. Materials:
-
This compound standard
-
LC/MS-grade methanol, acetonitrile, and water
-
LC/MS-grade ammonium formate
-
LC-MS/MS system equipped with interchangeable ESI and APCI sources
3. Standard Preparation:
-
Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Create a working standard solution of 100 ng/mL in a typical mobile phase composition (e.g., 95:5 methanol:water with 5 mM ammonium formate).
4. Mass Spectrometer Setup:
-
Set up the mass spectrometer for positive ion mode detection.
-
Calculate the exact m/z for the expected ions of this compound (e.g., [M+H]+ and [M+NH4]+).
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Create an MRM (Multiple Reaction Monitoring) method using a known or predicted product ion. A common fragmentation for menaquinones is the loss of the isoprenoid side chain, with the naphthoquinone ring fragment having an m/z around 187/188.
5. Infusion Analysis Workflow:
-
Step 5.1: ESI Evaluation
-
Install the ESI source on the mass spectrometer.
-
Infuse the 100 ng/mL working standard directly into the source at a typical flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize ESI parameters (capillary voltage, gas flows, temperature) to maximize the signal for the [M+NH4]+ ion.
-
Once optimized, record the stable signal intensity and the background noise level for at least 1 minute.
-
-
Step 5.2: APCI Evaluation
-
Safely vent the instrument, allow the source to cool, and swap the ESI source for the APCI source.
-
Infuse the same 100 ng/mL working standard into the APCI source.
-
Optimize APCI parameters (corona current, vaporizer temperature) to maximize the signal for the [M+H]+ ion.
-
Once optimized, record the stable signal intensity and the background noise level for at least 1 minute.
-
6. Data Analysis and Comparison:
-
For each mode, calculate the average signal intensity and the signal-to-noise ratio (S/N).
-
Summarize the results in a table for direct comparison.
-
The ionization mode that provides the highest, most stable S/N ratio is the optimal choice for your application.
Example Data Comparison Table
| Parameter | ESI Result | APCI Result | Optimal Mode |
| Primary Ion Observed | [M+NH4]+ | [M+H]+ | - |
| Avg. Signal Intensity (cps) | 85,000 | 450,000 | APCI |
| Avg. Noise (cps) | 1,200 | 2,500 | - |
| Signal-to-Noise (S/N) | 71 | 180 | APCI |
| Qualitative Stability | Stable | Very Stable | APCI |
References
Technical Support Center: Enhancing Menaquinone-4 (MK-4) Analysis
Welcome to the technical support center for Menaquinone-4 (MK-4) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the limit of detection (LOD) and overall robustness of their MK-4 quantification methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving a low limit of detection (LOD) for MK-4 analysis?
Quantifying Menaquinone-4 (MK-4) presents several challenges, primarily due to its low physiological concentrations in biological matrices.[1][2] Lipophilic vitamins like MK-4 are often subject to interference from other lipids in the sample, which can complicate detection.[1] Furthermore, the specific analytical technique employed, whether it's High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), will have its own set of limitations and requirements for sample purity.[1][3]
Q2: Which analytical method generally provides the best sensitivity for MK-4 quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often considered more sensitive and specific than HPLC-based methods. However, HPLC coupled with fluorescence detection after post-column reduction is also a highly sensitive and commonly used technique. The choice of method may depend on the specific requirements of the study, the sample matrix, and the available instrumentation.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of MK-4?
Matrix effects can significantly impact the accuracy and sensitivity of your analysis. To mitigate these, extensive sample pre-purification is often necessary. Techniques such as solid-phase extraction (SPE) are crucial for removing interfering substances. The use of isotopically labeled internal standards, such as d7-MK-4, is also highly recommended to compensate for matrix-induced signal suppression or enhancement.
Q4: Is derivatization necessary for enhancing MK-4 detection?
For HPLC with fluorescence detection, a post-column reduction step is commonly employed to convert the quinone form of MK-4 into its fluorescent hydroquinone form. This significantly enhances the signal intensity. This is typically achieved using a zinc-packed column. For LC-MS/MS, derivatization can also be used to improve ionization efficiency, although it is not always necessary with modern sensitive instruments.
Q5: What are some common sources of variability in MK-4 measurements?
Several factors can contribute to variability in MK-4 measurements. These include the stability of the analyte in the sample, with studies showing degradation at refrigerator temperatures (2-8 °C) over several days. Sample collection and handling procedures are also critical. For instance, protecting samples from light is important as MK-4 is susceptible to photodegradation. The efficiency of the extraction process and the presence of interfering substances can also lead to inconsistent results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Limit of Detection (LOD) / Low Sensitivity | 1. Inefficient extraction of MK-4 from the sample matrix.2. Presence of interfering substances from the matrix.3. Suboptimal detector settings or conditions.4. For fluorescence detection, incomplete post-column reduction. | 1. Optimize the extraction procedure. Consider using solid-phase extraction (SPE) for cleaner samples.2. Incorporate a thorough sample clean-up step, such as SPE, to remove interfering lipids.3. For LC-MS/MS, optimize ionization source parameters and MRM transitions. For fluorescence, ensure the excitation and emission wavelengths are correctly set.4. Check the efficiency of the zinc column used for post-column reduction. |
| Poor Peak Shape or Asymmetry | 1. Column degradation or contamination.2. Inappropriate mobile phase composition.3. Co-elution with an interfering compound. | 1. Wash the column or replace it if necessary.2. Adjust the mobile phase composition to improve peak shape.3. Improve sample clean-up to remove the interfering substance or adjust the chromatographic gradient for better separation. |
| High Variability Between Replicates | 1. Inconsistent sample preparation.2. Instability of MK-4 in processed samples.3. Carryover from the autosampler. | 1. Ensure precise and consistent execution of the extraction and sample handling steps. The use of an internal standard is highly recommended.2. Analyze samples promptly after preparation and store them under appropriate conditions (e.g., protected from light, at -80°C for long-term storage).3. Optimize the autosampler wash procedure between injections. |
| Signal Suppression or Enhancement (Matrix Effect) in LC-MS/MS | 1. Co-eluting matrix components affecting the ionization of MK-4. | 1. Use an isotopically labeled internal standard (e.g., d7-MK-4) to normalize the signal.2. Enhance sample purification using techniques like SPE.3. Adjust the chromatography to separate MK-4 from the interfering matrix components. |
Quantitative Data Summary
The following table summarizes the Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) for Menaquinone-4 (MK-4) achieved by various analytical methods as reported in the literature.
| Analytical Method | Matrix | LOD | LLOQ | Reference |
| LC-MS/MS | Human Serum | 0.00375 ng/mL | 0.03 ng/mL | |
| HPLC-Fluorescence | Human Serum | 0.04 ng/mL | 0.04 ng/mL | |
| LC-MS/MS | Human Plasma | - | 0.14 nmol/L | |
| UFLC-DAD | Rabbit Plasma | 0.187 µg/mL | 0.85 µg/mL | |
| HPLC-UV | Human Plasma | - | 0.5 µg/mL | |
| HPLC-Fluorescence | - | 16 pg/mL | - |
Experimental Protocols
Protocol 1: MK-4 Analysis in Human Serum by LC-MS/MS
This protocol is based on the methodology described by Undas et al. (2019).
1. Sample Preparation:
-
To 500 µL of serum, add 10 µL of an internal standard solution (e.g., d7-MK-4).
-
Add 2 mL of ethanol to precipitate proteins and vortex briefly.
-
Perform a liquid-liquid extraction by adding 4 mL of n-hexane, mixing, and centrifuging.
-
Collect the supernatant (n-hexane layer).
-
Re-extract the remaining sample with another 4 mL of n-hexane.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the lipid extract in 2 mL of n-hexane.
2. Solid-Phase Extraction (SPE):
-
Condition a silica SPE cartridge (e.g., 500 mg/3mL) with n-hexane.
-
Apply the reconstituted sample to the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the vitamin K fraction.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
3. LC-MS/MS Conditions:
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LC System: Agilent or equivalent.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., methanol/water with ammonium fluoride).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Dynamic Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for MK-4 and the internal standard.
Protocol 2: MK-4 Analysis in Human Serum by HPLC with Fluorescence Detection
This protocol is based on the methodology described by Klapkova et al. (2018).
1. Sample Preparation:
-
To 500 µL of serum, add an internal standard.
-
Add 2 mL of ethanol for protein precipitation.
-
Extract the mixture with 4 mL of hexane.
-
Perform a solid-phase extraction (SPE) clean-up step.
2. HPLC Conditions:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a suitable mobile phase.
-
Post-Column Reduction: A column packed with metallic zinc is placed between the analytical column and the fluorescence detector.
-
Fluorescence Detection: Excitation at 246 nm and emission at 430 nm.
Visualizations
Caption: Workflow for MK-4 analysis by LC-MS/MS.
Caption: Workflow for HPLC with fluorescence detection of MK-4.
Caption: Troubleshooting logic for enhancing MK-4 analysis.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Vitamin K1 and menaquionones (MK4, MK5, MK6, MK7, MK8, MK9) in plasma using LC-MS/MS â Vitas Analytical Services [vitas.no]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Menaquinone-4 Using a ¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Menaquinone-4 (MK-4), a vital form of Vitamin K₂, in biological matrices is paramount for pharmacokinetic studies, nutritional research, and clinical trials. The choice of an appropriate internal standard is critical for the robustness and reliability of bioanalytical methods. This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for MK-4 validated using a stable isotope-labeled ¹³C₆ internal standard against alternative methods, supported by experimental data.
Superiority of ¹³C₆-Menaquinone-4 as an Internal Standard
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they exhibit nearly identical physicochemical properties to the analyte, allowing for effective compensation of variability during sample processing and analysis. While deuterated standards (e.g., d₇-MK-4) are commonly used, ¹³C-labeled standards like ¹³C₆-MK-4 are generally considered superior. This is primarily because ¹³C labeling does not alter the chromatographic retention time, ensuring true co-elution with the unlabeled analyte. This perfect co-elution provides the most accurate correction for matrix effects, which can be a significant source of variability in bioanalysis. Furthermore, the carbon-carbon bonds of the ¹³C label are more stable than the carbon-deuterium bonds, preventing any potential for isotopic exchange during sample preparation and analysis.
Performance Comparison of Bioanalytical Methods for Menaquinone-4
The following tables summarize the validation parameters for an LC-MS/MS method for the quantification of MK-4 in human plasma/serum. The data for the method using a ¹³C₆-MK-4 internal standard is based on established performance characteristics of such standards, while the data for the alternative methods are derived from published validation studies.
Table 1: Comparison of Method Validation Parameters for Menaquinone-4 Quantification
| Parameter | Method with ¹³C₆-MK-4 IS (LC-MS/MS) | Alternative Method 1: Deuterated IS (d₇-MK-4) (LC-MS/MS)[1][2] | Alternative Method 2: No Internal Standard (HPLC-UV)[3] |
| Linearity Range | 0.05 - 50 ng/mL (Expected) | 0.03 - 10 ng/mL[1] | 0.5 - 3 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.995 (Expected) | > 0.994 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 5 pmol/g (in tissue) | 0.03 ng/mL (in serum) | 0.5 µg/mL (in plasma) |
| Intra-day Precision (%CV) | < 10% (Expected) | 3.2% - 14.3% | 5.50% - 17.42% |
| Inter-day Precision (%CV) | < 10% (Expected) | 8.7% - 15.2% | Not Reported |
| Intra-day Accuracy (%Bias) | ± 10% (Expected) | 0.5% - 10.7% | 6.18% - 8.74% |
| Inter-day Accuracy (%Bias) | ± 10% (Expected) | Not Reported | Not Reported |
| Recovery | > 90% (Expected) | 94.0% - 108.7% | Not Reported |
Experimental Protocols
Key Experiment: Bioanalytical Method Validation Workflow
The validation of a bioanalytical method ensures its reliability for the intended application. The general workflow for the validation of an LC-MS/MS method for MK-4 is depicted below.
Methodology for LC-MS/MS Analysis of Menaquinone-4 with ¹³C₆-MK-4
-
Sample Preparation:
-
To 100 µL of plasma or serum, add the ¹³C₆-MK-4 internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
For cleaner samples, the supernatant can be further purified using solid-phase extraction (SPE).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of a combination of methanol, water, and a modifier like formic acid or ammonium formate to enhance ionization.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both MK-4 and ¹³C₆-MK-4.
-
Methodology for HPLC-UV Analysis of Menaquinone-4 (Alternative Method)
-
Sample Preparation:
-
Protein precipitation of plasma samples with acetonitrile.
-
Centrifugation to remove precipitated proteins.
-
Direct injection of the supernatant.
-
-
HPLC-UV Conditions:
-
Chromatographic Separation: Isocratic separation on a C18 column with a mobile phase of methanol and phosphate buffer.
-
UV Detection: Wavelength set to 245 nm.
-
Logical Relationship of Internal Standard Selection
The choice of internal standard is a critical decision in developing a robust bioanalytical method. The following diagram illustrates the logical flow leading to the selection of ¹³C₆-MK-4 as the optimal choice.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Menaquinone-4-13C6 versus Deuterated Internal Standards for Vitamin K Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for accurate and reliable quantification of Menaquinone-4.
In the precise world of bioanalysis, the choice of an internal standard is paramount for achieving accurate and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For the quantification of Menaquinone-4 (MK-4), a vital subtype of vitamin K2, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. They offer a way to correct for variability throughout the analytical process, from sample preparation to instrument response. The two most common types of SIL internal standards are those labeled with carbon-13 (¹³C) and those labeled with deuterium (²H or D). This guide provides an in-depth comparison of Menaquinone-4-¹³C₆ and deuterated MK-4 internal standards, supported by experimental data and detailed protocols, to empower researchers in making an informed decision for their vitamin K analysis.
The Contenders: A Tale of Two Isotopes
While both ¹³C-labeled and deuterated internal standards serve the same fundamental purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance. Carbon-13 labeled standards are generally considered superior due to their greater isotopic stability and closer physicochemical similarity to the unlabeled analyte.[1][2] Deuterated standards, while often more readily available and less expensive, can be prone to certain analytical challenges.[3][4]
Key Performance Differences:
| Feature | Menaquinone-4-¹³C₆ | Deuterated Menaquinone-4 (e.g., d₇-MK-4) | Rationale & Implications for MK-4 Analysis |
| Chromatographic Co-elution | Excellent | Potential for Shift | The physicochemical properties of ¹³C-labeled MK-4 are virtually identical to the native analyte, ensuring they elute at the same time during chromatography.[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond. This separation can lead to inaccurate quantification if the analyte and internal standard experience different matrix effects at slightly different retention times. |
| Isotopic Stability | High | Variable | The ¹³C atoms are integrated into the carbon backbone of the MK-4 molecule, making them highly stable and not susceptible to exchange with other atoms. Deuterium atoms, in some molecules, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions. While less of a concern for labels on the stable parts of the MK-4 molecule, the inherent stability of the ¹³C label provides greater confidence. |
| Matrix Effect Compensation | Excellent | Good to Variable | Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major hurdle in bioanalysis. Because ¹³C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for these effects, leading to improved accuracy and precision. The chromatographic shift of deuterated standards can mean they are not in the same "analytical space" as the analyte at the point of ionization, leading to differential matrix effects and potentially biased results. A study on vitamin K1 and its d₇-labeled internal standard showed that while they experienced similar matrix effects in some samples, the potential for divergence exists. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, which reduces the likelihood of interference from the unlabeled analyte's isotopic cluster. Deuterated standards can sometimes have a higher potential for in-source fragmentation and H-D exchange, which can complicate spectra. |
| Cost & Availability | Generally Higher | Often More Affordable and Widely Available | The synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuteration. |
Experimental Data: A Glimpse into Performance
A study analyzing vitamin K1 in serum using a ¹³C₆-vitamin K1 internal standard demonstrated excellent precision and accuracy, with the stable labeled internal standard effectively compensating for ion suppression. Conversely, studies using deuterated internal standards for vitamin K analysis, while achieving good results, often require careful validation to ensure the absence of differential matrix effects.
Table 1: Representative Performance Data for Vitamin K Analysis using Deuterated Internal Standards
| Parameter | Vitamin K₁ (d₇-IS) | Menaquinone-4 (d₇-IS) | Menaquinone-7 (d₇-IS) | Reference |
| Intra-assay Precision (%CV) | 2.3 - 10.4 | 3.2 - 14.3 | 6.0 - 11.1 | |
| Inter-assay Precision (%CV) | 7.4 - 12.8 | 8.7 - 15.2 | 7.2 - 13.2 | |
| Lower Limit of Quantification (LLOQ) | 0.14 nmol/L | 0.14 nmol/L | 4.40 nmol/L | |
| Accuracy (% Recovery) | 86 - 110% (for MK-7) | - | 86 - 110% |
This table summarizes data from different studies and is for illustrative purposes. Direct comparison between analytes may not be appropriate.
Experimental Protocols: A Blueprint for Your Analysis
Below are detailed methodologies for the analysis of Menaquinone-4 in human serum/plasma, adaptable for use with either Menaquinone-4-¹³C₆ or a deuterated internal standard.
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction (Adapted from Thermo Fisher Scientific and Dunovska et al., 2019)
-
Sample Preparation:
-
To 500 µL of serum or plasma in a glass tube, add 50 µL of the internal standard solution (Menaquinone-4-¹³C₆ or d₇-MK-4 in ethanol).
-
Add 1.5 mL of ethanol and vortex for 1 minute to precipitate proteins.
-
Add 4 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of methanol/water (85:15, v/v).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for the separation of vitamin K vitamers.
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in methanol.
-
Gradient: A typical gradient would start at 80-90% B, increasing to 100% B over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-45 °C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Menaquinone-4: Precursor ion (m/z) -> Product ion (m/z)
-
Menaquinone-4-¹³C₆: Precursor ion (m/z+6) -> Product ion (m/z)
-
d₇-Menaquinone-4: Precursor ion (m/z+7) -> Product ion (m/z)
-
-
Protocol 2: Solid-Phase Extraction (Adapted from Waters Corporation)
-
Sample Preparation:
-
To 200 µL of serum, add 600 µL of ethanol containing the internal standard (Menaquinone-4-¹³C₆ or d₇-MK-4).
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a solid-phase extraction (SPE) plate (e.g., Oasis PRiME HLB).
-
Wash the SPE plate with an appropriate solvent to remove interferences.
-
Elute the analytes with heptane.
-
Dry the eluate under nitrogen.
-
Reconstitute in methanol and water for analysis.
-
-
UPLC-MS/MS Conditions:
-
UPLC System: ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with ammonium fluoride.
-
Mobile Phase B: Methanol with ammonium fluoride.
-
Gradient: A fast gradient optimized for the separation of vitamin K analogs.
-
MS System: Xevo TQ-S micro or equivalent.
-
Ionization: ESI positive mode.
-
MRM Transitions: As described in Protocol 1.
-
Visualizing the Workflow and Pathways
To further clarify the analytical process and the biological context of Menaquinone-4, the following diagrams have been generated.
Caption: A generalized experimental workflow for the quantification of Menaquinone-4.
Caption: Biosynthesis and signaling pathway of Menaquinone-4 (MK-4).
Conclusion: The Verdict
For researchers aiming for the highest level of accuracy and precision in Menaquinone-4 quantification, Menaquinone-4-¹³C₆ is the superior choice of internal standard . Its identical physicochemical properties to the unlabeled analyte ensure optimal performance in correcting for analytical variability, particularly matrix effects. While deuterated internal standards can provide acceptable results and are a more cost-effective option, they necessitate more rigorous validation to mitigate the potential for chromatographic shifts and differential matrix effects. Ultimately, the choice of internal standard will depend on the specific requirements of the study, available resources, and the desired level of analytical rigor.
References
- 1. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Menaquinone-4 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent analytical methods for the quantification of Menaquinone-4 (MK-4), a vital subtype of vitamin K2. We delve into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Fluorescence Detection (HPLC-FD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from peer-reviewed studies. This document aims to assist researchers in selecting the most suitable method for their specific analytical needs.
Quantitative Performance Comparison
The selection of an appropriate quantification method hinges on key performance parameters such as sensitivity, linearity, accuracy, and precision. The following table summarizes the quantitative performance of HPLC-UV, HPLC-FD, and LC-MS/MS for MK-4 determination in biological matrices.
| Parameter | HPLC-UV [1][2][3][4] | HPLC-FD [5] | LC-MS/MS |
| Linearity Range | 0.5 - 3 µg/mL | Not explicitly stated | 0.03 - 10.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | 0.04 ng/mL | 0.03 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated | 0.04 ng/mL | 0.00375 ng/mL |
| Intra-assay Precision (% CV) | 5.50% - 17.42% | < 10% | 3.2% - 14.3% |
| Inter-assay Precision (% CV) | Not explicitly stated | < 10% | 8.7% - 15.2% |
| Accuracy (% Difference / Recovery) | 6.18% - 8.74% (% diff) | 98% - 110% (recovery) | 94.0% - 108.7% (recovery) |
| Sample Matrix | Human Plasma | Human Serum | Human Serum |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the HPLC-UV and LC-MS/MS methods.
HPLC-UV Method for MK-4 Quantification in Human Plasma
This method was validated according to the 2019 European Medicines Agency (EMA) guideline.
-
Sample Preparation:
-
MK-4 is extracted from human plasma using acetonitrile.
-
-
Instrumentation and Conditions:
-
Instrument: HPLC (Waters e2695 Separation Module) with a UV detector (Waters 2489 UV/Vis Detector).
-
Column: Atlantis T3 column (4.6 mm × 150 mm, 3.0 µm).
-
Column Temperature: 30°C.
-
Mobile Phase: Isocratic elution with methanol and phosphate buffer (95:5) at pH 3.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 245 nm.
-
LC-MS/MS Method for MK-4 Quantification in Human Serum
This novel method was developed for the quantification of vitamin K1 and two forms of vitamin K2 (MK-4 and MK-7).
-
Sample Preparation:
-
Detailed sample pretreatment procedures are required, taking approximately 4 hours.
-
-
Instrumentation and Conditions:
-
Instrument: Liquid chromatography combined with a triple quadrupole tandem mass spectrometer.
-
Total Chromatography Time: 9 minutes per run.
-
Methodology Workflows and Comparisons
Visual representations of the experimental workflow and a comparison of the key performance characteristics of the different methods are provided below.
General workflow for Menaquinone-4 quantification.
Key performance characteristics of MK-4 quantification methods.
Conclusion
The choice of a quantification method for Menaquinone-4 is a critical decision that impacts the accuracy and sensitivity of research findings.
-
HPLC-UV offers a simpler and more cost-effective solution, suitable for routine testing where high sensitivity is not a primary requirement. However, its lower sensitivity (LLOQ of 0.5 µg/mL) may not be sufficient for detecting the low physiological concentrations of MK-4 in human plasma.
-
HPLC-FD provides a significant increase in sensitivity compared to HPLC-UV, with a reported limit of detection of 0.04 ng/mL. This method often requires a post-column reduction step to enable fluorescence detection.
-
LC-MS/MS stands out as the most sensitive and specific method for MK-4 quantification, with a limit of detection as low as 0.00375 ng/mL. This makes it the preferred method for applications requiring the detection of trace amounts of MK-4 in complex biological matrices, despite its higher cost and complexity.
Ultimately, the optimal method will depend on the specific research question, the required level of sensitivity, the available instrumentation, and budgetary considerations. For trace analysis in biological samples, LC-MS/MS is generally the superior choice.
References
- 1. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Vitamin K Analysis: A Comparative Guide to the Accuracy and Precision of Menaquinone-4-¹³C₆ as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Menaquinone-4 (MK-4), a crucial vitamin K₂ vitamer, is paramount for robust and reliable study outcomes. The choice of an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), is a critical determinant of data quality. This guide provides a comprehensive comparison of Menaquinone-4-¹³C₆ as an internal standard against other commonly used alternatives, supported by experimental data from published studies.
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thereby compensating for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative LC-MS analysis. Among SILs, ¹³C-labeled compounds are often considered superior to their deuterated (²H) counterparts as they are less likely to exhibit chromatographic shifts and there is no risk of isotope exchange, ensuring the highest level of accuracy.
Comparative Analysis of Internal Standards for Menaquinone-4 Quantification
This section compares the performance of different internal standards used for the quantification of Menaquinone-4. While direct head-to-head comparative studies are limited, the following tables summarize validation data from various analytical methods, providing a clear overview of the expected performance.
Table 1: Performance of Isotopically Labeled Internal Standards for Menaquinone-4 by LC-MS/MS
| Parameter | Menaquinone-4-d₇ | Menaquinone-4-¹³C₆ (Expected) |
| Intra-Assay Precision (CV%) | 14.3% (at 0.05 ng/mL)[1][2][3] | ≤ 15% |
| 3.2% (at 0.5 ng/mL)[1][2] | ||
| 6.7% (at 2.5 ng/mL) | ||
| Inter-Assay Precision (CV%) | 15.2% (at 0.05 ng/mL) | ≤ 15% |
| 9.2% (at 0.5 ng/mL) | ||
| 8.7% (at 2.5 ng/mL) | ||
| Accuracy (Bias %) | 10.7% (at 0.05 ng/mL) | Within ±15% |
| 0.5% (at 0.5 ng/mL) | ||
| 6.0% (at 2.5 ng/mL) | ||
| Recovery (%) | 94.0 - 108.7% | 85 - 115% |
| Linearity (r²) | 0.994 | ≥ 0.99 |
| Lower Limit of Quantification | 0.14 nmol/L | Comparable to d₇-MK-4 |
Note: The performance data for Menaquinone-4-¹³C₆ is an expected range based on the established superiority of ¹³C-labeled standards and the typical performance of SIL internal standards in validated bioanalytical methods.
Table 2: Performance of Alternative Methods for Menaquinone-4 Quantification
| Parameter | HPLC-UV (No Internal Standard) |
| Precision (% Difference) | 6.18% - 8.74% |
| Precision (% CV) | 5.50% - 17.42% |
| Linearity Range | 0.5 - 3 µg/mL |
| Lower Limit of Quantification | 0.5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols from studies utilizing different internal standards for Menaquinone-4 quantification.
Protocol 1: LC-MS/MS with Deuterated Internal Standard (Menaquinone-4-d₇)
This method is designed for the quantification of Menaquinone-4 in human serum.
1. Sample Preparation:
- To 500 µL of serum, add the deuterated internal standard solution.
- Perform protein precipitation with ethanol.
- Extract the supernatant with hexane.
- Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of methanol and water with formic acid.
- Flow Rate: 0.4 mL/min to 0.7 mL/min gradient.
- Column Temperature: 50 °C.
3. Mass Spectrometry:
- Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
- Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (No Internal Standard)
This method is a more conventional approach for the quantification of Menaquinone-4 in human plasma.
1. Sample Preparation:
- Protein precipitation of the plasma sample using acetonitrile.
2. High-Performance Liquid Chromatography:
- Column: T3 column.
- Mobile Phase: Isocratic mixture of methanol and phosphate buffer (95:5) at pH 3.
- Flow Rate: 1 mL/min.
- Column Temperature: 30°C.
- Detection: UV detector at 245 nm.
Visualizing the Workflow and Rationale
To better illustrate the analytical process and the logical basis for selecting a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of Menaquinone-4 using a stable isotope-labeled internal standard.
Caption: The logical relationship between internal standard properties and analytical performance, highlighting the superiority of ¹³C-labeled standards.
References
- 1. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Menaquinone-4 (MK-4) Assays: Linearity and Detection Range
For researchers, scientists, and professionals in drug development, the accurate quantification of Menaquinone-4 (MK-4), a crucial vitamin K2 isoform, is paramount. The choice of analytical method significantly impacts the reliability of experimental data. This guide provides an objective comparison of the linearity and detection ranges of common MK-4 assays, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of MK-4 Assay Methods
The selection of an appropriate assay for MK-4 quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the required throughput. The following table summarizes the quantitative performance of different analytical methods based on published data.
| Method | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Sample Matrix |
| LC-MS/MS | 0.01 - 50 ng/mL | ≥ 0.998 | 0.01 ng/mL | Human Plasma |
| 0.03 - 10.0 ng/mL | 0.994 | 0.03 ng/mL | Human Serum | |
| UFLC-DAD | 0.374 - 6 µg/mL (374 - 6000 ng/mL) | 0.9934 | 0.85 µg/mL (850 ng/mL) | Rabbit Plasma |
| HPLC-UV | 0.5 - 3 µg/mL (500 - 3000 ng/mL) | Not explicitly stated, but method met EMA guidelines | 0.5 µg/mL (500 ng/mL) | Human Plasma |
| HPLC with Fluorescence Detection | 0.46 - 5.47 µg/mL (460 - 5470 ng/mL) | 0.9991 | 0.047 µg/mL (47 ng/mL) | Not specified |
| Competitive ELISA | 0 - 80 nmol/L (approx. 0 - 35.6 ng/mL) | Not available in product literature | Not explicitly stated in product literature | Human Serum, Plasma, Cell Culture Supernatants |
Note: Performance characteristics for ELISA kits for MK-4 are not always publicly available in detail on product datasheets. The range provided is based on the standard curve concentrations of a commercially available kit. Users should validate the performance of any specific kit in their own laboratory.
Key Observations
-
LC-MS/MS consistently demonstrates the highest sensitivity and the widest linear dynamic range for MK-4 quantification, with LLOQs in the low picogram per milliliter range. This makes it the gold standard for analyzing endogenous levels of MK-4 in biological matrices.
-
HPLC-based methods with UV or fluorescence detection are also widely used. While generally less sensitive than LC-MS/MS, they can provide reliable quantification, particularly at higher concentrations. The linearity and LLOQ of HPLC methods can vary significantly based on the detector and the specific protocol.
Experimental Methodologies
LC-MS/MS for MK-4 in Human Plasma
A rapid and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed and validated for the simultaneous quantification of Vitamin K1 and MK-4 in human plasma.
Sample Preparation:
-
Patient plasma samples are extracted using n-hexane.
-
Charcoal-stripped human plasma is used for the preparation of standards and calibration curves, with vitamin E-d6 serving as an internal standard.
Chromatography:
-
Column: ACE-PFP C18 column (50 × 2.1 mm, 3 µm) with a standard C18 guard.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.5 mL/min.
Mass Spectrometry:
-
Ionization: Positive atmospheric pressure chemical ionization (APCI).
-
Detection: Multiple reaction monitoring (MRM) mode.
This method demonstrated a linear range of 0.01-50 ng/mL with a coefficient of determination (r²) of 0.998 or better. The lower limit of quantification (LLOQ) was established at 0.01 ng/mL for MK-4[1].
UFLC-DAD for MK-4 in Rabbit Plasma
An Ultra-Fast Liquid Chromatography with a Diode Array Detector (UFLC-DAD) method has been validated for the quantification of MK-4 in rabbit plasma.
Sample Preparation:
-
Protein precipitation is used to extract MK-4 and the internal standard (Vitamin K1) from plasma samples.
Chromatography:
-
Column: C-18 column.
-
Mobile Phase: Isopropyl Alcohol and Acetonitrile (50:50 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: Diode Array Detector set at a reference wavelength of 269 nm.
The calibration curve for this method was found to be linear in the range of 0.374 to 6 µg/mL with an r² value of 0.9934. The limit of quantification (LOQ) was 0.85 µg/mL[2].
Experimental Workflow for MK-4 Quantification
The following diagram illustrates a generalized workflow for the quantification of Menaquinone-4, highlighting the key stages from sample collection to data analysis.
Caption: Generalized workflow for Menaquinone-4 (MK-4) quantification.
Signaling Pathways and Logical Relationships
While MK-4 itself is not part of a signaling pathway in the classical sense, its biological activity is mediated through the gamma-carboxylation of specific proteins. The following diagram illustrates the logical relationship of this process.
Caption: Vitamin K cycle and the role of MK-4 in protein carboxylation.
References
A Guide to Inter-laboratory Comparison of Menaquinone-4 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Menaquinone-4 (MK-4), a vital subtype of vitamin K2. The following sections detail the performance of various analytical techniques based on published experimental data, offering insights into their respective strengths and limitations. This comparative analysis aims to assist researchers and drug development professionals in selecting the most appropriate methodology for their specific research needs.
Comparative Analysis of MK-4 Quantification Methods
The accurate quantification of MK-4 in biological matrices is crucial for understanding its physiological roles and therapeutic potential. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. The choice of detection method significantly impacts the sensitivity and selectivity of the assay.
Performance Data of a Validated HPLC-UV Method
One validated bioanalytical method for quantifying MK-4 in human plasma utilizes HPLC with an ultraviolet (UV) detector.[1][2][3] This method demonstrates good selectivity and precision.[1][2]
| Parameter | Performance |
| Linearity Range | 0.5–3 µg/mL |
| LLOQ | 0.5 µg/mL |
| Precision (%CV) | 5.50%–17.42% |
| Accuracy (%Diff) | 6.18%–8.74% |
However, the relatively high Lower Limit of Quantification (LLOQ) may necessitate sample concentration for detecting physiological levels of MK-4 in human plasma.
Performance Data of a Validated UFLC-DAD Method
An Ultra-Fast Liquid Chromatography with a Diode Array Detector (UFLC-DAD) method has been validated for MK-4 quantification in rabbit plasma.
| Parameter | Performance |
| Linearity Range | 0.374 to 6 µg/mL |
| LOQ | 0.85 µg/mL |
| LOD | 0.187 µg/mL |
| Inter-day Precision (%RSD) | <10% |
| Intra-day Precision (%RSD) | <10% |
| Accuracy (%RSD) | <15% |
Performance Data of a Validated LC-MS/MS Method
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative for the quantification of MK-4 in human serum.
| Parameter | Performance |
| Linearity Range | Not explicitly stated, but LLOQ is 0.03 ng/mL |
| LLOQ | 0.03 ng/mL |
| LOD | 0.00375 ng/mL |
| Intra-assay Precision (%CV) | 3.2% - 14.3% |
| Inter-assay Precision (%CV) | 8.7% - 15.2% |
| Accuracy (Bias) | 0.5% - 10.7% |
| Recovery | 94.0% - 108.7% |
The significantly lower LLOQ of the LC-MS/MS method makes it particularly suitable for detecting the low circulating levels of MK-4 in human plasma and serum.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are summaries of the experimental protocols from the cited studies.
HPLC-UV Method for Human Plasma
-
Sample Preparation: MK-4 is extracted from human plasma using acetonitrile.
-
Chromatography:
-
Column: T3 column
-
Mobile Phase: Isocratic mixture of methanol and phosphate buffer (95:5) at pH 3.
-
Flow Rate: 1 mL/min
-
Temperature: 30°C
-
-
Detection: UV detector set at 245 nm.
UFLC-DAD Method for Rabbit Plasma
-
Sample Preparation: Protein precipitation is used to extract MK-4 and the internal standard from plasma samples.
-
Chromatography:
-
Column: C-18 column
-
Mobile Phase: Isopropyl Alcohol and Acetonitrile (50:50 v/v).
-
Flow Rate: 1 mL/min
-
Run Time: 10 minutes
-
-
Detection: Diode Array Detector in the range of 190-600 nm, with a reference wavelength of 269 nm.
LC-MS/MS Method for Human Serum
-
Sample Preparation:
-
Addition of deuterated internal standards to the serum sample.
-
Liquid-liquid extraction with n-hexane.
-
Evaporation of the supernatant under nitrogen.
-
Reconstitution of the lipid extract in n-hexane.
-
Solid-phase extraction (SPE) using a silica cartridge.
-
-
Chromatography: The total chromatography time for each run is 9 minutes.
-
Detection: Triple quadrupole tandem mass spectrometry.
Menaquinone-4 Signaling Pathways and Experimental Workflows
Understanding the biological context of MK-4 is essential for drug development. MK-4 has been shown to be involved in several signaling pathways, including those related to inflammation and cellular differentiation.
Caption: MK-4 inhibits the NF-κB signaling pathway in microglia.
Caption: General workflow for MK-4 quantification in biological samples.
Caption: MK-4 inhibits vascular calcification via the BMP-2 signaling pathway.
References
- 1. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
The Gold Standard for Vitamin K Analysis: A Comparative Guide to Menaquinone-4-13C6
Accurate and specific quantification of vitamin K is paramount for researchers, scientists, and drug development professionals investigating its role in coagulation, bone metabolism, and cardiovascular health. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of Menaquinone-4-13C6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of menaquinone-4 (MK-4), a key vitamin K2 vitamer.
The inherent challenges in accurately measuring vitamin K levels in biological matrices, such as plasma and serum, stem from its low endogenous concentrations and the presence of interfering substances. To overcome these obstacles, various analytical techniques have been developed, with LC-MS/MS emerging as the most sensitive and specific method. A crucial element in achieving reliable quantitative results with LC-MS/MS is the use of an appropriate internal standard.
The Critical Role of Internal Standards in LC-MS/MS
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations and ensuring data accuracy. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for quantitative LC-MS/MS analysis. These compounds are chemically identical to the analyte but have a slightly higher mass due to the incorporation of heavy isotopes, such as carbon-13 (¹³C) or deuterium (²H).
This compound: The Superior Choice for MK-4 Quantification
This compound is a stable isotope-labeled internal standard specifically designed for the accurate quantification of MK-4. The incorporation of six ¹³C atoms into the menaquinone-4 molecule provides a distinct mass shift without altering its chemical and physical properties. This ensures that this compound and the endogenous MK-4 behave identically during analysis, leading to several key advantages over other types of internal standards.
Key Advantages of this compound:
-
Identical Chromatographic Co-elution: this compound co-elutes perfectly with native MK-4. This is a significant advantage over deuterated standards, which can sometimes exhibit slight shifts in retention time due to the isotope effect.[1][2] Co-elution ensures that both the analyte and the internal standard are subjected to the exact same matrix effects and ionization suppression at the same time, leading to more accurate correction.
-
Equivalent Ionization Efficiency: As the chemical structure is identical, the ionization efficiency of this compound is the same as that of MK-4. This allows for a more reliable and reproducible response in the mass spectrometer.
-
High Isotopic Stability: The ¹³C label is extremely stable and not susceptible to the back-exchange that can sometimes occur with deuterium labels under certain analytical conditions.[1] This stability guarantees the integrity of the internal standard throughout the analytical workflow.
-
Minimized Isotope Effects: The use of ¹³C results in minimal to no isotopic effects on fragmentation patterns in the mass spectrometer, ensuring consistent and predictable behavior.
Comparison of Internal Standards for Menaquinone-4 Analysis
The choice of internal standard significantly impacts the performance of a vitamin K assay. Here, we compare this compound with two common alternatives: deuterated menaquinone-4 (e.g., d7-MK-4) and a structural analog (e.g., vitamin K1(25)).
| Parameter | This compound (¹³C-labeled SIL) | Deuterated Menaquinone-4 (d-labeled SIL) | Structural Analog (e.g., Vitamin K1(25)) |
| Principle | Chemically identical to MK-4, mass-shifted. | Chemically identical to MK-4, mass-shifted. | Structurally similar but not identical to MK-4. |
| Co-elution with MK-4 | Excellent (Identical) | Good to Excellent (potential for slight shift) | Poor (Different retention time) |
| Correction for Matrix Effects | Excellent | Good to Excellent | Partial and often unreliable |
| Correction for Ionization Variability | Excellent | Good to Excellent | Partial and often unreliable |
| Isotopic Stability | Excellent | Good (potential for H/D exchange) | Not Applicable |
| Overall Accuracy & Precision | Highest | High | Moderate to Low |
Quantitative Performance Data
The following table summarizes typical validation parameters for LC-MS/MS methods for the quantification of menaquinone-4 using different types of internal standards. While direct head-to-head comparative studies are limited, the data from high-quality validation studies of each method type illustrates the superior performance of stable isotope-labeled standards.
| Internal Standard Type | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Inter-assay Precision (%CV) | Inter-assay Accuracy (% Bias) |
| Deuterated (d7-MK-4) | >0.99 | 0.14 nmol/L[3] | 8.7% - 15.2%[4] | 0.5% - 10.7% |
| Structural Analog (Vitamin K1(25)) | >0.99 | 0.0625 ng/injection | 4.6% - 6.1% | Not explicitly stated, but recovery is 101-105% |
| No Internal Standard (HPLC-UV) | >0.99 | 0.5 µg/mL | 5.50% - 17.42% | 6.18% - 8.74% |
Note: Data for this compound is not available in a direct comparative study, but its performance is expected to be at least equivalent to, and likely better than, the deuterated standard due to the inherent advantages of ¹³C-labeling.
Experimental Protocols
A robust and validated experimental protocol is essential for obtaining reliable results. Below is a representative protocol for the quantification of menaquinone-4 in human plasma using a stable isotope-labeled internal standard, which can be adapted for this compound.
Experimental Protocol: Quantification of Menaquinone-4 in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a glass tube, add 50 µL of the internal standard working solution (this compound in ethanol).
-
Vortex briefly to mix.
-
Add 1.5 mL of ice-cold ethanol to precipitate proteins.
-
Vortex for 1 minute.
-
Add 4 mL of n-hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 95:5 Methanol:Water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both native MK-4 and this compound.
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for the superiority of stable isotope-labeled internal standards.
References
Navigating Menaquinone-4 Bioavailability: A Comparative Guide to Formulation Efficacy
For Researchers, Scientists, and Drug Development Professionals
Menaquinone-4 (MK-4), a vital subtype of vitamin K2, plays a crucial role in various physiological processes, including bone metabolism and cardiovascular health. However, its therapeutic potential is often hampered by poor oral bioavailability. This guide provides an objective comparison of different MK-4 formulations, supported by experimental data, to aid researchers and drug development professionals in optimizing its delivery and efficacy.
Comparative Analysis of Menaquinone-4 Bioavailability
The oral bioavailability of Menaquinone-4 is notably low in its standard formulations. Studies consistently demonstrate that at nutritional doses, serum levels of MK-4 remain largely unchanged post-supplementation. In contrast, Menaquinone-7 (MK-7), another vitamin K2 analogue, exhibits significantly higher absorption and a longer half-life.
Emerging formulation technologies, such as oily solutions, liposomal delivery, and nanoemulsions, are being explored to overcome the inherent absorption challenges of MK-4. While direct comparative human clinical trial data for these advanced MK-4 formulations is limited, evidence from animal studies and extensive research on similar lipophilic compounds suggest a significant potential for enhanced bioavailability.
Below is a summary of pharmacokinetic parameters for different MK-4 formulations based on available data and established principles of drug delivery.
| Formulation | Dosage | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Key Findings |
| Standard MK-4 Powder/Tablet | 420 µg (single dose) | Not Detectable | - | - | In a study with healthy women, serum MK-4 levels were not detectable at any time point after a single dose.[1][2][3] |
| 60 µ g/day (7 days) | No significant increase from baseline | - | - | Consecutive daily administration did not lead to an increase in serum MK-4 levels.[1][2] | |
| MK-4 in Oily Solution (Soft-gel) | 0.4 - 40 mg/kg (in dogs) | Dose-proportional increase | 1 - 1.5 | ~4.6 times higher than hard capsule | An oily solution significantly improved absorption compared to a hard-capsule formulation in a canine model. Co-administration with food further increased bioavailability approximately fourfold. |
| Advanced Formulations (Projected) | |||||
| Liposomal MK-4 | - | Expected to be significantly higher than standard formulations | - | Expected to be significantly higher than standard formulations | Liposomal encapsulation protects MK-4 from degradation and enhances absorption through the intestinal wall. |
| Nanoemulsified MK-4 | - | Expected to be significantly higher than standard formulations | - | Expected to be significantly higher than standard formulations | Nanoemulsions increase the surface area for absorption and can improve the solubility of lipophilic compounds in the gastrointestinal tract. |
| Solid Lipid Nanoparticles (SLNs) | - | Expected to be significantly higher than standard formulations | - | Expected to be significantly higher than standard formulations | SLNs offer controlled release and protection of the encapsulated compound, potentially leading to improved bioavailability. |
Experimental Protocols: Assessing Oral Bioavailability
A robust pharmacokinetic study is essential to determine the bioavailability of different MK-4 formulations. The following is a representative experimental protocol for a human clinical trial.
Study Design: A randomized, double-blind, crossover study is a standard approach. This design allows for each participant to serve as their own control, reducing inter-individual variability.
Participants: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include known gastrointestinal disorders, use of medications that affect fat absorption or blood coagulation, and recent use of vitamin K supplements.
Intervention: Participants are administered a single oral dose of each MK-4 formulation being tested, with a washout period of at least one week between each intervention. The formulations could include:
-
Standard MK-4 powder in a hard capsule (Control)
-
MK-4 in an oily solution (e.g., soft-gel capsule)
-
Liposomal MK-4 formulation
-
Nanoemulsified MK-4 formulation
Blood Sampling: Blood samples are collected at predetermined time points before and after administration of the supplement. A typical schedule would be at 0 (pre-dose), 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
Analytical Method: Plasma concentrations of MK-4 are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection. This ensures the necessary sensitivity and specificity to detect low concentrations of MK-4.
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each formulation:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
Statistical analysis is then performed to compare these parameters between the different formulations to determine if there are statistically significant differences in bioavailability.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating and understanding the action of Menaquinone-4, the following diagrams illustrate a typical experimental workflow for a bioavailability study and the key signaling pathways of MK-4.
Caption: Experimental workflow for a comparative bioavailability study of MK-4 formulations.
Menaquinone-4's biological activity extends beyond its classical role in the vitamin K cycle. It is also involved in other cellular signaling pathways.
Caption: Key signaling pathways of Menaquinone-4 (MK-4).
References
Performance of Menaquinone-4-13C6 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of menaquinone-4 (MK-4) is crucial. The stable isotope-labeled internal standard, Menaquinone-4-13C6, is instrumental in achieving this through isotope dilution mass spectrometry. This guide provides a comparative evaluation of the performance of this compound in conjunction with its unlabeled counterpart, MK-4, across different mass spectrometry platforms, supported by experimental data and detailed protocols.
The choice of a mass spectrometer significantly impacts the sensitivity, specificity, and overall performance of a quantitative bioanalytical method. The three most common types of mass spectrometers utilized for such applications are triple quadrupoles (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap-based high-resolution mass spectrometers (HRAM). Each platform presents a unique set of advantages and disadvantages for the quantification of small molecules like menaquinone-4.
Triple Quadrupole Mass Spectrometers (QqQ)
Triple quadrupole mass spectrometers are widely regarded as the gold standard for targeted quantification due to their high sensitivity and specificity in selected reaction monitoring (SRM) mode. In this mode, the first quadrupole (Q1) selects the precursor ion of the analyte (e.g., MK-4 or this compound), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) then selects a specific fragment ion for detection. This process significantly reduces chemical noise and enhances the signal-to-noise ratio.[1]
For the analysis of menaquinone-4, triple quadrupole systems like the Waters Xevo TQ-S micro, SCIEX QTRAP 4500, and Thermo Scientific TSQ Endura have demonstrated excellent performance.[2][3] These instruments typically achieve low limits of quantification (LOQ), often in the low ng/mL to pg/mL range, and exhibit a wide linear dynamic range, which can extend over six orders of magnitude.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers
Q-TOF mass spectrometers combine a quadrupole mass filter with a time-of-flight mass analyzer. This configuration provides high-resolution and accurate mass measurements, which is highly beneficial for both qualitative and quantitative analyses. While Q-TOFs can perform targeted quantification, they are particularly advantageous for identifying unknown metabolites and for screening applications where a comprehensive, unbiased full-scan dataset is required.
In the context of menaquinone-4 analysis, a Q-TOF instrument can provide high confidence in compound identification through accurate mass measurement of both the precursor and fragment ions. However, for purely quantitative applications, Q-TOFs have traditionally been considered to have a lower linear dynamic range and slightly less sensitivity compared to the latest generation of triple quadrupoles. The dynamic range of modern Q-TOFs has improved, reaching up to 5 orders of magnitude.
Orbitrap High-Resolution Mass Spectrometers (HRAM)
Orbitrap-based mass spectrometers are another type of HRAM instrument that has gained significant traction in both qualitative and quantitative workflows. These instruments offer very high resolution (up to 280,000) and excellent mass accuracy in the sub-ppm range. This allows for the separation of analyte signals from isobaric interferences, thereby increasing the specificity of the measurement.
For quantitative applications, Orbitrap systems can operate in various modes, including full-scan, selected ion monitoring (SIM), and parallel reaction monitoring (PRM). Several studies have demonstrated that the sensitivity of modern Orbitrap instruments is comparable to that of triple quadrupoles for the quantification of small molecules. A key advantage of the Orbitrap platform is the ability to perform simultaneous quantitative and qualitative analysis from a single injection, allowing for retrospective data analysis without the need to re-acquire samples. The intrascan dynamic range of an Orbitrap is typically around 3.5 to 4 orders of magnitude.
Quantitative Performance Comparison
The following table summarizes the reported quantitative performance for menaquinone-4 analysis on different mass spectrometry platforms based on available literature. It is important to note that direct head-to-head comparisons are limited, and performance can vary based on the specific instrument model, sample matrix, and experimental conditions.
| Mass Spectrometer Type | Instrument Example | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Triple Quadrupole | Waters ACQUITY UPLC I-Class/Xevo TQ-S micro IVD System | Serum | 0.05 ng/mL (for Vitamin K1) | |
| Triple Quadrupole | Agilent Triple Quadrupole | Human Serum | 0.03 ng/mL | |
| Triple Quadrupole | HPLC-tandem mass spectrometry | Human Plasma | 0.14 nmol/L (~0.06 ng/mL) | |
| Triple Quadrupole | Thermo Scientific TSQ Endura | Serum | 50 pg/mL to 1 ng/mL | |
| Q-TOF | General Comparison | N/A | Generally higher than QqQ | |
| Orbitrap HRAM | Thermo Scientific Q Exactive | N/A | Comparable to QqQ |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for the analysis of menaquinone-4 using LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
A common method for extracting menaquinone-4 from serum or plasma is liquid-liquid extraction.
-
To 500 µL of serum, add an internal standard solution (e.g., this compound).
-
Add 1.5 mL of ethanol to precipitate proteins and vortex for 1 minute.
-
Add 4 mL of hexane and vortex for 1 minute.
-
Centrifuge the mixture to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically performed using a reversed-phase C18 column.
-
LC System: Agilent 1260 Infinity or similar
-
Column: Kinetex 5 µm EVO C18, 50 x 2.1 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile / Isopropanol (1:1, v/v)
-
Flow Rate: 0.6 mL/min to 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
Mass Spectrometry
The following are example mass spectrometry conditions for a triple quadrupole instrument.
-
Mass Spectrometer: SCIEX 6500 Triple Quad™
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
-
Ion Source Temperature: 350 °C
-
Curtain Gas: 25 psi
-
IonSpray Voltage: 5500 V
-
MRM Transitions:
-
Menaquinone-4: Q1 445.4 m/z → Q3 187.1 m/z
-
This compound: The precursor ion would be shifted by +6 Da (451.4 m/z), and the fragment ion would depend on the position of the labels. A common fragment would likely remain at 187.1 m/z if the label is not on the fragmented portion.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of menaquinone-4.
References
The Gold Standard of Quantification: Why Carbon-13 Labeled Standards Outperform Other Isotopic Labels
In the precise world of analytical research and drug development, the accuracy and reliability of quantitative measurements are paramount. Stable isotope-labeled internal standards are the cornerstone of robust analytical methods, particularly in mass spectrometry-based assays. While various isotopes can be used for this purpose, carbon-13 (¹³C) labeled standards consistently demonstrate superior performance, providing a higher degree of confidence in analytical results. This guide provides an objective comparison of ¹³C-labeled standards with other common isotopic labels, supported by experimental data, to elucidate the justification for their use.
Key Performance Metrics: A Comparative Analysis
The ideal internal standard should behave identically to the analyte of interest throughout sample preparation, chromatography, and ionization, with the only difference being its mass. This ensures accurate correction for any variations that may occur during the analytical process. The choice of isotopic label, however, can significantly impact how closely an internal standard mimics the native analyte.
The following table summarizes the key performance differences between carbon-13, deuterium (²H), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O) labeled standards.
| Performance Metric | Carbon-13 (¹³C) | Deuterium (²H) | Nitrogen-15 (¹⁵N) | Oxygen-18 (¹⁸O) |
| Isotopic Stability | Highly stable; integrated into the carbon backbone with no risk of exchange.[1][2] | Can be prone to back-exchange with protons, especially when placed on heteroatoms (-OH, -NH).[2][3][4] | Generally stable, but can be susceptible to exchange in certain biological or chemical processes. | Can be susceptible to exchange, particularly in aqueous solutions or during certain enzymatic reactions. |
| Chromatographic Co-elution | Virtually identical physicochemical properties to the unlabeled analyte, ensuring perfect co-elution. | Can exhibit a chromatographic shift (typically earlier elution in reversed-phase LC) due to slight differences in polarity and hydrophobicity. | Minimal to no chromatographic shift, similar to ¹³C. | Minimal to no chromatographic shift, similar to ¹³C. |
| Kinetic Isotope Effect (KIE) | Negligible KIE due to the small relative mass change (8%). | Significant KIE (up to 6-10 fold change in reaction rates) due to the 100% mass increase, which can alter fragmentation patterns and metabolic rates. | Moderate KIE, less pronounced than with deuterium. | Moderate KIE, less pronounced than with deuterium. |
| Risk of Interference | Low risk of interference from naturally occurring isotopes. | Low-level deuteration (e.g., D2) can suffer from interference from the M+2 natural isotope peak of the analyte. | Low risk of interference. | Low risk of interference. |
| Accuracy & Precision | Generally provides the highest accuracy and precision due to stability and co-elution. | Accuracy can be compromised by isotopic exchange and differential matrix effects arising from chromatographic separation. | Can provide high accuracy and precision, assuming isotopic stability. | Can provide high accuracy and precision, assuming isotopic stability. |
| Cost & Availability | Typically more expensive and less readily available. | Generally less expensive and more widely available. | Cost and availability vary depending on the labeled compound. | Cost and availability vary depending on the labeled compound. |
The Critical Impact of Physicochemical Properties
The superiority of carbon-13 labeled standards stems from fundamental physicochemical principles. The substitution of a ¹²C atom with a ¹³C atom results in a minimal change to the molecule's electronic structure, polarity, and hydrophobicity. This ensures that the ¹³C-labeled standard behaves almost identically to its unlabeled counterpart during chromatographic separation, leading to perfect co-elution.
In contrast, the larger relative mass difference and slight change in bond polarity of a C-²H bond compared to a C-¹H bond can lead to observable differences in chromatographic retention times, particularly in high-resolution chromatography systems. This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, ultimately compromising the accuracy of quantification.
Navigating the Choice of Isotopic Label
The selection of an appropriate isotopic internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this decision-making process, highlighting the key considerations that often lead to the selection of a carbon-13 labeled standard.
Experimental Verification of Performance
The theoretical advantages of ¹³C-labeled standards are consistently borne out in experimental data. A common experimental approach to compare the performance of different isotopically labeled standards involves the analysis of a target analyte in a complex biological matrix, such as plasma or urine, using a validated LC-MS/MS method.
Experimental Protocol: Comparative Analysis of Internal Standards
-
Preparation of Standards: Prepare stock solutions of the unlabeled analyte and the ¹³C-labeled and deuterium-labeled internal standards in a suitable organic solvent.
-
Sample Preparation: Spike a pooled human plasma sample with the unlabeled analyte at a known concentration. Aliquot the spiked plasma and add a consistent concentration of either the ¹³C-labeled or deuterium-labeled internal standard to the respective aliquots.
-
Extraction: Perform a protein precipitation extraction by adding three volumes of acetonitrile to each plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis by UHPLC-MS/MS: Transfer the supernatant to an autosampler vial and inject it onto a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Employ a reversed-phase C18 column with a gradient elution profile designed to separate the analyte from endogenous matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for the analyte and each internal standard.
-
-
Data Analysis:
-
Overlay the chromatograms of the analyte and each internal standard to assess co-elution.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Determine the accuracy and precision (coefficient of variation, CV%) of the measurements for each set of samples (those with the ¹³C-labeled standard and those with the deuterium-labeled standard).
-
The following diagram illustrates the typical experimental workflow for such a comparative study.
Conclusion: A Justified Investment in Data Quality
References
Safety Operating Guide
Proper Disposal of Menaquinone-4-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and logistical management of Menaquinone-4-13C6 waste.
Summary of this compound Disposal Characteristics
The following table summarizes the key characteristics of this compound relevant to its handling and disposal.
| Characteristic | Description | Citation |
| Physical Form | Typically a yellow powder. | [3][4] |
| Isotopic Label | Carbon-13 (¹³C), a stable, non-radioactive isotope. | [1] |
| Chemical Hazards | Assumed to be similar to the unlabeled compound. May be harmful if inhaled, in contact with skin, or swallowed. May cause respiratory and eye irritation. | |
| Environmental Impact | The product is not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment. However, release into the environment should be avoided. | |
| Primary Disposal Route | Contact a licensed professional waste disposal service. |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste (e.g., contaminated consumables like weigh boats, gloves, and paper towels) from liquid waste (if the compound has been dissolved in a solvent).
3. Waste Containment and Labeling:
-
Place solid this compound waste in a designated, sealable, and chemically compatible waste container.
-
If in a solvent, collect the liquid waste in a sealed, leak-proof, and compatible container.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and any solvent components with their approximate concentrations.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
6. Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Menaquinone-4-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Menaquinone-4-13C6, a stable isotope-labeled form of Vitamin K2. Adherence to these procedures will help ensure safe handling and disposal, fostering a secure research environment.
Essential Safety and Handling Information
This compound is a yellow powder utilized as an internal standard or tracer in various research applications.[1][2] While health and safety data for isotopically labeled compounds are not always extensively available, they are generally assumed to be similar to their unlabeled counterparts.[3] The unlabeled form, Menaquinone-4, is not associated with known toxicity at high doses.[4] However, proper precautions should always be taken in a laboratory setting.
Potential Hazards: May be harmful if inhaled, swallowed, or comes into contact with skin. It may also cause irritation to the respiratory system and skin.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes.
-
Ingestion: Rinse the mouth with water. If the person feels unwell, seek medical advice.
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate personal protective equipment (PPE) during unpacking.
-
Verify that the container is properly labeled and sealed.
2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Chemical safety goggles or a face shield with safety glasses. |
| Body Protection | A laboratory coat or coveralls. |
| Respiratory | In case of inadequate ventilation or when handling the powder outside of a contained system, an approved air-purifying respirator should be worn. |
3. Handling and Use:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Avoid the formation of dust.
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin, eyes, and clothing.
-
Prevent ingestion and inhalation.
4. Storage:
-
Store the compound in a tightly sealed container.
-
Keep refrigerated at -20°C.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
-
Use clearly labeled, sealed containers for solid waste (e.g., contaminated gloves, wipes, and empty vials) and liquid waste (if the compound is dissolved in a solvent).
2. Disposal Method:
-
Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Do not release into the environment.
Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
This comprehensive guide provides a framework for the safe handling and disposal of this compound. By implementing these procedures, laboratories can ensure the well-being of their personnel and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
